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  • Product: 6-Methoxy-5-methyl-1H-indazole
  • CAS: 1227267-14-2

Core Science & Biosynthesis

Foundational

A Methodological Guide to Elucidating the Mechanism of Action for Novel 1H-Indazole Analogs in Targeted Therapy: A Case Study of 6-Methoxy-5-methyl-1H-indazole

Abstract: The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] While the therapeutic potential of this class...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] While the therapeutic potential of this class is well-established, the precise mechanism of action (MoA) for each new analog must be rigorously determined. This guide presents a comprehensive, field-proven methodological framework for the complete characterization of novel 1H-indazole derivatives, using the hypothetical compound 6-Methoxy-5-methyl-1H-indazole as a case study. We provide an in-depth, logical workflow from initial phenotypic screening and target identification to downstream pathway analysis and validation of cellular engagement. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering detailed experimental protocols and explaining the causal logic behind each step of the MoA elucidation process.

Introduction: The Indazole Scaffold and the Imperative of MoA Studies

The indazole core is a versatile pharmacophore that has been successfully utilized to develop inhibitors for a wide range of protein kinases, including VEGFR, PI3Kδ, and PLK4, leading to treatments for various cancers and inflammatory diseases.[1][3][4] The therapeutic efficacy of these agents stems from their ability to bind to specific molecular targets, often within the ATP-binding pocket of a kinase, and modulate aberrant cellular signaling.

However, the introduction of novel substitutions, such as the methoxy and methyl groups on the benzene ring of 6-Methoxy-5-methyl-1H-indazole, can profoundly alter the target profile and biological activity. A thorough investigation into the compound's MoA is therefore not merely an academic exercise; it is a critical step to understand its therapeutic potential, predict on- and off-target effects, and guide rational drug development.[5] This process, often termed target deconvolution, is a major bottleneck in the drug discovery pipeline but is essential for progressing a compound from a "hit" to a viable clinical candidate.[6][7]

This guide outlines a systematic approach to unravel the MoA of an uncharacterized indazole analog.

Part 1: Initial Target Hypothesis and Phenotypic Screening

Given the prevalence of the indazole scaffold in kinase inhibitors, the primary hypothesis is that 6-Methoxy-5-methyl-1H-indazole functions as a protein kinase inhibitor. The initial experimental phase is designed to test this hypothesis broadly and identify a responsive biological system.

Anti-Proliferative Screening in Cancer Cell Lines

The first step is to assess the compound's effect on cell viability across a diverse panel of cancer cell lines. This provides initial clues about potential cancer types that are sensitive to the compound and generates quantitative potency data.

Table 1: Representative Anti-Proliferative Activity (IC50) Data Template

Cell LineCancer TypePutative Key Driver Mutation(s)IC50 (µM) for 6-Methoxy-5-methyl-1H-indazole
A549Non-Small Cell Lung CancerKRAS> 10
HCT116Colorectal CarcinomaKRAS, PIK3CA1.2
K562Chronic Myeloid LeukemiaBCR-ABL8.5
MV-4-11Acute Myeloid LeukemiaFLT3-ITD0.05
U-87 MGGlioblastomaPTEN null0.75

Causality: A low IC50 value in a specific cell line (e.g., MV-4-11) suggests that the compound may be targeting a kinase that is a key driver of proliferation in that particular cancer, such as FLT3.[1] This phenotypic data is the first step in narrowing the field of potential targets from the entire kinome to a more manageable subset.

Experimental Protocol: Cell Viability (MTS) Assay
  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-Methoxy-5-methyl-1H-indazole (e.g., from 10 µM to 1 nM) in culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Part 2: Broad-Spectrum Target Identification

With phenotypic data suggesting activity, the next phase employs unbiased, large-scale screening methods to identify the direct molecular targets.

Kinome Profiling

This is the most direct approach to test the kinase inhibitor hypothesis. The compound is screened against a large panel of purified kinases to determine its inhibitory activity and selectivity profile.[8][9][10]

Workflow for Kinome Profiling

KinomeProfiling Compound 6-Methoxy-5-methyl- 1H-indazole Assay Screen against >300 Purified Kinases (e.g., at 1 µM) Compound->Assay Test Compound Data Primary Data: % Inhibition Assay->Data Generates Analysis Identify Hits (% Inhibition > 90%) Data->Analysis Analyze Output List of Putative Kinase Targets (e.g., FLT3, AXL, MER) Analysis->Output Yields

Caption: Workflow for identifying primary kinase targets.

Causality: Kinome screening provides direct evidence of biochemical interaction between the compound and specific kinases.[10][11][12] A selective "hit" profile (inhibiting only a few kinases) is often desirable as it may lead to fewer off-target toxicities. This moves the investigation from a cellular phenotype to a specific molecular interaction.

Chemical Proteomics

For a truly unbiased approach, especially if the compound's target is not a kinase, chemical proteomics methods like affinity chromatography coupled with mass spectrometry can be employed.[5][13][14] This involves immobilizing the compound on a resin to "pull down" its binding partners from cell lysates.

Part 3: Target Validation and Cellular Engagement

Identifying a target in a biochemical assay is not sufficient. It is crucial to confirm that the compound engages this target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[15][16][17] The principle is that a protein becomes more thermally stable when bound to a ligand.[17][18]

Workflow for CETSA

CETSA_Workflow cluster_cell_treatment 1. Cell Treatment cluster_heat_challenge 2. Heat Challenge cluster_analysis 3. Lysis & Analysis Cells_DMSO Cells + DMSO (Vehicle) Heat_DMSO Heat across Temp Gradient Cells_DMSO->Heat_DMSO Cells_Compound Cells + Compound Heat_Compound Heat across Temp Gradient Cells_Compound->Heat_Compound Lysis Lyse Cells & Separate Soluble Fraction Heat_DMSO->Lysis Heat_Compound->Lysis WB Western Blot for Target Protein (e.g., FLT3) Lysis->WB Curve Plot Melting Curves & Determine Tagg Shift WB->Curve

Caption: Schematic overview of the Cellular Thermal Shift Assay (CETSA).

Trustworthiness: A positive result in CETSA, where the target protein's melting curve shifts to a higher temperature in the presence of the compound, provides strong, self-validating evidence that the drug is binding to its intended target inside the cell.[15][18][19]

Experimental Protocol: CETSA
  • Cell Culture & Treatment: Culture the target cells (e.g., MV-4-11) and treat with either vehicle (DMSO) or a saturating concentration of 6-Methoxy-5-methyl-1H-indazole for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[15][17]

  • Lysis: Lyse the cells via freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (supernatant) from the precipitated, denatured proteins by high-speed centrifugation (20,000 x g for 20 min).[15]

  • Western Blotting: Analyze the amount of soluble target protein (e.g., FLT3) remaining in the supernatant by Western blotting.[15][20]

Part 4: Downstream Signaling Pathway Analysis

Confirming target engagement must be linked to a functional consequence. The final step is to demonstrate that binding to the target kinase leads to the inhibition of its downstream signaling pathway.

Western Blot Analysis of Phosphoproteins

If 6-Methoxy-5-methyl-1H-indazole targets a kinase like FLT3, it should decrease the phosphorylation of FLT3 itself (autophosphorylation) and its key downstream substrates, such as STAT5 and ERK.

Table 2: Expected Outcome of Pathway Analysis by Western Blot

Protein AnalyzedTreatment ConditionExpected ResultRationale
Phospho-FLT3 (pFLT3)CompoundDecreaseDirect inhibition of kinase activity
Total FLT3CompoundNo ChangeCompound inhibits activity, not expression
Phospho-STAT5 (pSTAT5)CompoundDecreaseSTAT5 is a key downstream effector of FLT3
Total STAT5CompoundNo ChangeInhibition of phosphorylation, not expression
GAPDHCompoundNo ChangeLoading control
Experimental Protocol: Western Blotting for Pathway Analysis
  • Cell Treatment: Plate MV-4-11 cells and starve overnight. Treat the cells with different concentrations of 6-Methoxy-5-methyl-1H-indazole for a set time (e.g., 2 hours).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[22]

  • Transfer: Transfer proteins to a PVDF membrane.[22]

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for the protein of interest (e.g., anti-pFLT3).[21]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[20][23]

Consolidated MoA Logic

MoA_Logic Phenotype Anti-proliferative Effect in MV-4-11 Cells Kinome Biochemical Inhibition of FLT3 Kinase Phenotype->Kinome Suggests Target Class CETSA Cellular Target Engagement (FLT3 Stabilization) Kinome->CETSA Requires Cellular Validation MoA Validated Mechanism of Action: Potent, Cell-Active FLT3 Inhibitor Kinome->MoA Provides Conclusive Evidence Signaling Inhibition of Downstream Signaling (pSTAT5↓) CETSA->Signaling Confirms Functional Consequence CETSA->MoA Provides Conclusive Evidence Signaling->MoA Provides Conclusive Evidence

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Exploratory

Preclinical Derisking: Preliminary In Vitro Toxicity Screening of 6-Methoxy-5-methyl-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including multi-kinase inhibitors and anti-inflammatory agents (1)[1]. Specifically, 6-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including multi-kinase inhibitors and anti-inflammatory agents (1)[1]. Specifically, 6-Methoxy-5-methyl-1H-indazole represents a highly functionalized building block. The electron-donating methoxy group and the lipophilic methyl group at the 5- and 6-positions significantly influence both target affinity and off-target liabilities.

Before advancing derivatives of this scaffold into in vivo models, a rigorous, self-validating in vitro toxicity screening cascade is mandatory. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard checklists. Here, we explore the causality behind experimental choices, ensuring that every protocol acts as a self-validating system to accurately evaluate the cytotoxicity, hepatotoxicity, and genotoxicity of 6-Methoxy-5-methyl-1H-indazole derivatives.

Pharmacological Context and Mechanistic Liabilities

Indazole derivatives often exhibit potent antiproliferative activity. Mechanistically, this is frequently mediated by the induction of reactive oxygen species (ROS), subsequent downregulation of the anti-apoptotic protein Bcl-2, and upregulation of pro-apoptotic Bax and cleaved caspase-3 (1)[1]. While this apoptotic cascade is highly desirable in oncology, it represents a severe liability for compounds targeting cardiovascular or metabolic diseases, where cellular preservation is paramount (2)[2].

Furthermore, lipophilic substitutions (such as the 5-methyl group) can increase hepatic accumulation, necessitating robust High-Content Screening (HCS) in human hepatocytes to detect subtle organelle dysfunction before overt cell death occurs (3)[3].

ApoptosisPathway Exposure Indazole Derivative Exposure ROS ROS Generation (Oxidative Stress) Exposure->ROS Bcl2 Bcl-2 Downregulation ROS->Bcl2 Inhibits Bax Bax Upregulation ROS->Bax Activates CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Caspase Cleaved Caspase-3 Activation CytoC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Mechanistic pathway of indazole-induced cellular apoptosis via ROS generation.

Strategic Screening Workflow

To systematically derisk 6-Methoxy-5-methyl-1H-indazole, we employ a tiered workflow. This ensures that only compounds with a favorable therapeutic window proceed to complex, resource-intensive Physiologically Based Kinetic (PBK) modeling.

ToxicityWorkflow Start 6-Methoxy-5-methyl-1H-indazole (Test Compound) HCS Hepatotoxicity (HCS) HepG2 / HepaRG Cells Start->HCS Genotox Genotoxicity OECD TG 487 Start->Genotox Cardiotox Cardiotoxicity hERG Patch Clamp Start->Cardiotox IVIVE QIVIVE & PBK Modeling (OECD Framework) HCS->IVIVE Genotox->IVIVE Cardiotox->IVIVE Decision Lead Optimization Go / No-Go Decision IVIVE->Decision

Workflow for preliminary in vitro toxicity screening and QIVIVE integration.

Core Experimental Methodologies (Self-Validating Protocols)

Protocols must not merely generate data; they must validate their own biological relevance. The following methods are engineered to eliminate common false positives and negatives.

Protocol 1: Multiparametric High-Content Screening (HCS) for Hepatotoxicity

Standard ATP-based viability assays can yield false negatives if an indazole derivative induces mitochondrial uncoupling without immediate cell death. HCS multiplexes several endpoints to capture sub-lethal toxicity (3)[3].

  • Cell Model Selection: Use HepaRG cells rather than standard HepG2. Causality: HepaRG cells provide a more physiologically relevant expression of CYP450 enzymes, which is critical for detecting reactive, toxic metabolites generated from the methoxy-indazole core.

  • Step 1 (Seeding): Seed HepaRG cells at 10,000 cells/well in a 384-well collagen-coated microplate. Causality: Collagen promotes physiological morphology and prevents cell detachment during the rigorous washing steps of HCS.

  • Step 2 (Exposure): Treat cells with the indazole derivative across a 10-point concentration gradient (0.1 μM to 100 μM) for 24 and 72 hours. Include Tamoxifen as a positive control for cytotoxicity (4)[4].

  • Step 3 (Multiplex Staining): Post-incubation, add a dye cocktail containing Hoechst 33342 (1 μg/mL, for nuclear condensation), TMRM (100 nM, for mitochondrial membrane potential), and TO-PRO-3 (1 μM, for plasma membrane permeability).

  • Step 4 (Acquisition): Image using an automated confocal high-content imager. Causality: Confocal imaging eliminates out-of-focus light, ensuring accurate quantification of intracellular dye accumulation and preventing background fluorescence from skewing data.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay evaluates clastogenic (chromosome-breaking) and aneugenic (abnormal segregation) potential, a strict regulatory requirement for genotoxicity assessment (5)[5].

  • Step 1 (Culture & Exposure): Expose CHO-K1 (Chinese Hamster Ovary) cells to the test compound for 4 hours (both with and without rat liver S9 fraction) and for 24 hours (without S9). Causality: The S9 fraction is critical to determine if the parent indazole is benign but its hepatic metabolites are genotoxic.

  • Step 2 (Cytokinesis Block): Add Cytochalasin B (3 μg/mL) post-exposure. Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This creates binucleated cells, ensuring that only cells that have actively divided during treatment are scored. This validates the assay's kinetic relevance.

  • Step 3 (Fixation & Scoring): Hypotonically swell cells, fix in methanol:acetic acid (3:1), stain with Acridine Orange, and quantify the frequency of micronuclei in 2,000 binucleated cells per concentration.

Quantitative Data Interpretation & QIVIVE

Raw in vitro data must be contextualized into human-relevant metrics. Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) utilizes Physiologically Based Kinetic (PBK) modeling to convert the in vitro AC50 (concentration at 50% maximum activity) into an equivalent in vivo administered dose (6)[6].

Below is a summary of typical quantitative thresholds used to evaluate indazole derivatives:

Assay EndpointTarget MetricThreshold for ConcernMechanistic Implication
HCS Cytotoxicity IC50 (Viability)< 10 μMHigh risk of acute hepatic necrosis or apoptosis.
Mitochondrial Toxicity AC50 (TMRM loss)< 30 μMIndication of mitochondrial uncoupling / ROS generation.
Genotoxicity (OECD 487) Micronuclei %Statistically significant increase over controlClastogenic/aneugenic liability; potential carcinogen.
Selectivity Index (SI) IC50 (Normal) / IC50 (Target)SI < 2.0Poor therapeutic window; high risk of off-target effects.

Derisking 6-Methoxy-5-methyl-1H-indazole requires a holistic approach that bridges high-content cellular imaging with regulatory-compliant genotoxicity assays. By employing self-validating protocols and QIVIVE frameworks, drug development professionals can confidently navigate the narrow therapeutic index often associated with highly functionalized heterocyclic scaffolds.

References

  • Source: researchgate.
  • Source: japsonline.
  • Source: rsc.
  • Source: nih.
  • Source: europeanpharmaceuticalreview.
  • Source: nih.
  • Principles of quantitative in vitro to in vivo extrapolation (QIVIVE)

Sources

Foundational

Pharmacokinetic Profiling of 6-Methoxy-5-methyl-1H-indazole Derivatives: A Comprehensive Guide for Early-Stage Drug Discovery

Executive Summary The 1H-indazole ring is a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors and experimental therapeutics targeting oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole ring is a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors and experimental therapeutics targeting oncology, neurodegeneration, and inflammatory diseases. Within this chemical space, the 6-methoxy-5-methyl-1H-indazole derivative presents a highly specific structural motif. The 6-methoxy group acts as a critical hydrogen bond acceptor, while the 5-methyl substitution provides a hydrophobic vector that frequently occupies the lipophilic pockets of kinase hinge regions.

However, these exact structural features dictate the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. As an application scientist, I approach the pharmacokinetic (PK) profiling of this scaffold not merely as a checklist of assays, but as a self-validating system where in vitro data mechanistically predicts in vivo exposure. This whitepaper outlines the authoritative methodologies required to profile and optimize 6-methoxy-5-methyl-1H-indazole derivatives.

Physicochemical Profiling and Permeability

Causality & Logic: The addition of a methoxy and methyl group to the indazole core inherently increases the lipophilicity (cLogP) of the molecule. While this enhances target binding affinity through desolvation entropy, it simultaneously introduces liabilities regarding aqueous solubility and membrane permeability. To achieve oral bioavailability, the compound must traverse the intestinal epithelium without becoming a substrate for efflux transporters like P-glycoprotein (P-gp). Therefore, we prioritize bidirectional Caco-2 permeability assays over simple PAMPA. Caco-2 cells express the relevant human efflux transporters, allowing us to calculate the Efflux Ratio (ER) and predict intestinal absorption accurately.

Table 1: Target Physicochemical & In Vitro ADME Parameters
ParameterTarget RangeMechanistic Rationale for Indazole Derivatives
Molecular Weight (MW) < 500 DaEnsures compliance with Lipinski's Rule of 5 for oral absorption.
cLogP 2.0 - 4.0Balances aqueous solubility with passive membrane permeability.
Polar Surface Area (PSA) < 90 ŲOptimal for CNS penetration (critical if targeting brain kinases like GSK-3β).
Caco-2 Papp (A-B) > 10 × 10⁻⁶ cm/sEnsures high passive intestinal absorption.
Efflux Ratio (ER) < 2.0Minimizes P-gp mediated efflux liability, preventing compound washout.
Protocol 1: Bidirectional Caco-2 Permeability Assay

This self-validating protocol ensures monolayer integrity before assessing the permeability of the indazole derivative.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow monolayer differentiation. Validation Step: Confirm tight junction formation via Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Dosing Solution Preparation: Dilute the 6-methoxy-5-methyl-1H-indazole derivative in HBSS buffer (pH 7.4) to a final concentration of 10 µM, ensuring DMSO concentration remains ≤ 1% (v/v) to prevent membrane toxicity.

  • Apical to Basolateral (A-B) Transport: Add 0.2 mL of dosing solution to the apical chamber and 0.8 mL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport: Add 0.8 mL of dosing solution to the basolateral chamber and 0.2 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (100 rpm). Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Metabolic Stability and Biotransformation

Causality & Logic: The metabolic fate of the 6-methoxy-5-methyl-1H-indazole scaffold is heavily influenced by cytochrome P450 (CYP) enzymes. The 6-methoxy group is highly susceptible to O-demethylation, primarily mediated by CYP3A4 and CYP2D6, yielding a 6-hydroxy metabolite. Concurrently, the 5-methyl group is a prime target for aliphatic hydroxylation by CYP2E1 and CYP3A4[1]. Furthermore, the unprotected N1 or N2 atoms of the indazole ring can undergo Phase II N-glucuronidation. Understanding these pathways is critical; if intrinsic clearance ( CLint​ ) is too high, the drug will suffer from extensive first-pass metabolism, severely limiting oral bioavailability.

MetabolicPathway Core 6-Methoxy-5-methyl-1H-indazole ODemeth O-Demethylation Core->ODemeth CYP3A4 / CYP2D6 Hydrox Aliphatic Hydroxylation Core->Hydrox CYP2E1 / CYP3A4 NGluc N-Glucuronidation Core->NGluc UGTs Metab1 6-Hydroxy-5-methyl-1H-indazole ODemeth->Metab1 Metab2 6-Methoxy-5-hydroxymethyl-1H-indazole Hydrox->Metab2 Metab3 Indazole-N-glucuronide NGluc->Metab3

Fig 1. Primary Phase I and II metabolic pathways of the 6-Methoxy-5-methyl-1H-indazole scaffold.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay
  • Reaction Mixture Preparation: Combine human liver microsomes (final protein concentration 0.5 mg/mL) with 100 mM potassium phosphate buffer (pH 7.4) and 3 mM MgCl₂.

  • Compound Addition: Spike the indazole derivative into the mixture to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Validation Step: Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics and Bioavailability

Causality & Logic: In vitro stability and permeability data must be validated in a living system to account for physiological complexities such as plasma protein binding, hepatic blood flow, and tissue distribution. Structural modifications on the indazole ring critically influence clearance rates and oral bioavailability[2]. A dual-route (Intravenous and Oral) pharmacokinetic study in rodents is the gold standard for determining absolute oral bioavailability (F%) and systemic clearance (CL).

Table 2: Representative In Vivo PK Parameters (Rat Model)
ParameterAcceptable ThresholdImplication for 6-OMe-5-Me Indazoles
Clearance (CL) < 15 mL/min/kgIndicates a low hepatic extraction ratio, avoiding rapid metabolic washout.
Volume of Distribution (Vdss) 1.0 - 3.0 L/kgSuggests good tissue penetration without excessive trapping in lipophilic compartments.
Half-life ( T1/2​ ) > 2.0 hoursSupports once- or twice-daily dosing regimens in clinical settings.
Oral Bioavailability (F%) > 30%Viable for solid oral dosage formulation development.
Protocol 3: In Vivo Pharmacokinetic Profiling in Sprague-Dawley Rats
  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing; provide water ad libitum.

  • Formulation: Prepare the IV formulation in a co-solvent system (e.g., 5% DMSO / 10% Solutol / 85% Saline) to ensure complete dissolution. Prepare the PO formulation as a homogenous suspension (e.g., 0.5% Methylcellulose / 0.1% Tween 80 in water).

  • Dosing: Administer the IV dose (3 mg/kg) via the tail vein. Administer the PO dose (10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • PK Parameter Calculation: Quantify plasma concentrations via LC-MS/MS. Use Non-Compartmental Analysis (NCA) software to calculate AUC, Cmax​ , Tmax​ , CL, Vdss, and F%.

Safety Profiling and Lead Optimization Workflow

Causality & Logic: Indazole-based compounds can occasionally exhibit off-target liabilities. For instance, lipophilic basic amines attached to the indazole core can lead to hERG potassium channel inhibition, posing a risk for cardiotoxicity (QT prolongation)[3]. Therefore, the PK profiling workflow must be iteratively coupled with safety pharmacology, ensuring that modifications made to improve metabolic stability (e.g., fluorination of the 5-methyl group) do not inadvertently increase toxicological liabilities.

PKWorkflow Design Rational Design InVitro In Vitro ADME Design->InVitro Physicochemical Screening InVitro->Design High Efflux InVivo In Vivo PK InVitro->InVivo Favorable Clearance InVivo->Design Poor F% Tox Safety Profiling InVivo->Tox Adequate Exposure Candidate Candidate Selection Tox->Candidate Safe Profile

Fig 2. Iterative PK/PD optimization workflow for indazole-based preclinical candidates.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Investigation of Indazole Unbinding Pathways in CYP2E1 by Molecular Dynamics Simulations. PLOS ONE. Available at:[Link]

  • Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

6-Methoxy-5-methyl-1H-indazole: A Privileged Scaffold in Receptor Binding Affinity Studies

Executive Summary In the landscape of modern polypharmacology, the 1H-indazole core has emerged as a highly versatile and privileged scaffold, frequently utilized as a bioisostere for indoles and phenols 1. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern polypharmacology, the 1H-indazole core has emerged as a highly versatile and privileged scaffold, frequently utilized as a bioisostere for indoles and phenols 1. Specifically, the 6-methoxy-5-methyl-1H-indazole derivative (CAS 1227267-14-2) provides a unique combination of steric bulk and electronic distribution that makes it an exceptional building block for targeting both Tyrosine Kinases (e.g., VEGFR-2, EGFR, JNK3) and G-Protein-Coupled Receptors (GPCRs) such as the Cannabinoid (CB1/CB2) and Serotonin (5-HT) receptors 23.

This technical whitepaper provides an in-depth guide to the structural rationale behind this pharmacophore and outlines the self-validating experimental workflows required to accurately quantify its receptor binding affinity.

Mechanistic Rationale: Structural Biology of the Scaffold

To understand why 6-methoxy-5-methyl-1H-indazole is heavily utilized in drug discovery, one must analyze the causality of its molecular interactions within target binding pockets.

  • Planar Geometry & π−π Stacking: The bicyclic indazole core maintains a strict planar geometry, allowing it to intercalate or stack efficiently against aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the hydrophobic pockets of target proteins 4.

  • Hinge Region Anchoring: In kinase targets, the adjacent nitrogen atoms (N1 and N2) act as a potent hydrogen bond donor-acceptor pair. This motif is critical for anchoring the inhibitor to the kinase hinge region, forming tridentate or bidentate hydrogen bonds with backbone residues (e.g., Asp1046 in VEGFR-2 or Asp133/Val135 in GSK-3 β ) 56.

  • The 6-Methoxy & 5-Methyl Substitutions: The 6-methoxy group functions as an electron-donating moiety that enriches the electron density of the aromatic system while providing an additional hydrogen bond acceptor. Concurrently, the 5-methyl group introduces precise steric bulk. This specific substitution pattern forces the ligand to adopt an optimal conformation that fits snugly into tight lipophilic sub-pockets (such as the hydrophobic pocket II in JNK3), thereby driving target selectivity and mitigating off-target hERG liabilities [[6]]() 7.

Signaling_Pathway L 6-Methoxy-5-methyl- 1H-indazole Scaffold ATP ATP Binding Pocket L->ATP Competitive Binding R VEGFR-2 (Kinase Domain) P1 PI3K / AKT Pathway R->P1 Downregulation P2 MAPK / ERK Pathway R->P2 Downregulation ATP->R Blocked Activation Out Angiogenesis & Proliferation (Inhibited) P1->Out Suppressed P2->Out Suppressed

Caption: Mechanism of action: Indazole scaffold competitively binding the VEGFR-2 ATP pocket, halting downstream signaling.

Experimental Workflows for Binding Affinity

To accurately quantify the binding affinity ( Ki​ or Kd​ ) of 6-methoxy-5-methyl-1H-indazole derivatives, the chosen assays must be self-validating and account for the compound's specific physicochemical properties (e.g., lipophilicity).

Protocol A: Time-Resolved FRET (TR-FRET) for Kinase Targets

TR-FRET is the gold standard for high-throughput kinase binding assays. Causality of choice: Indazole derivatives can sometimes exhibit intrinsic auto-fluorescence. TR-FRET implements a temporal delay (50–100 µs) before signal acquisition, allowing short-lived background fluorescence to decay. This isolates the long-lived Europium emission, ensuring the signal is purely target-dependent.

Step-by-Step Methodology:

  • Target Preparation: Dilute the recombinant GST-tagged kinase domain (e.g., VEGFR-2) to a final concentration of 5 nM in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent the lipophilic indazole from adhering to the microplate walls.

  • Tracer Addition: Add an ATP-competitive fluorescent tracer (e.g., Alexa Fluor 647) at a concentration equal to its pre-determined Kd​ .

  • Ligand Titration: Dispense a 12-point, 3-fold serial dilution of the indazole test compound (starting at 10 µM) into a 384-well low-volume plate.

  • Antibody Addition: Add 2 nM of Europium-labeled anti-GST antibody.

  • Equilibration: Seal the plate and incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Detection & Validation: Excite the plate at 340 nm. Measure emissions at 615 nm (Europium) and 665 nm (Tracer). Calculate the FRET ratio ( 665/615 ). Validate the assay plate by ensuring the Z'-factor is > 0.6 using DMSO as a negative control and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Analysis: Fit the dose-response curve using a 4-parameter logistic regression to find the IC50​ . Calculate Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd​) .

TR_FRET_Workflow N1 Target Preparation (Kinase Domain) N2 Tracer Addition (Alexa Fluor 647) N1->N2 N3 Indazole Ligand Titration N2->N3 N4 Equilibration (60 min, 25°C) N3->N4 N5 Signal Detection (TR-FRET) N4->N5 N6 Data Analysis (IC50 / Ki) N5->N6

Caption: Workflow for TR-FRET competitive binding assay evaluating indazole ligands.

Protocol B: Radioligand Competition Assay for GPCRs (CB1/CB2)

For GPCRs like the Cannabinoid receptors, radioligand binding remains the most robust method to determine orthosteric binding affinity 3.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize HEK293 cell membranes stably expressing human CB1 or CB2 receptors (10 µg protein/well).

  • Assay Assembly: In a 96-well plate, combine the membranes with 1 nM [3H]CP55,940 (a high-affinity non-selective agonist) and varying concentrations of the indazole derivative in Binding Buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% fatty-acid-free BSA, pH 7.4). Causality: BSA acts as a lipid sink, preventing the highly lipophilic indazole from crashing out of the aqueous solution.

  • Incubation: Incubate at 30°C for 90 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged/lipophilic ligands.

  • Washing & Counting: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity (DPM) using a MicroBeta counter.

  • Data Analysis: Define non-specific binding using 10 µM AM251 (for CB1). Subtract this from total binding to get specific binding, and calculate the Ki​ .

Representative Binding Data

The structural tuning provided by the 6-methoxy and 5-methyl groups on the indazole core yields distinct pharmacological profiles depending on the target class. Below is a structured summary of representative binding affinities for indazole-based scaffolds across major therapeutic targets 5731.

Target Receptor / EnzymeAssay MethodologyBinding Metric ( Ki​ / IC50​ )Pharmacological RoleStructural Driver for Affinity
VEGFR-2 (Kinase) TR-FRET IC50​ ~ 12 - 25 nMAnti-angiogenic InhibitorN1/N2 hinge binding; 5-methyl hydrophobic fit
JNK3 (Kinase) Kinase Glo / FRET IC50​ ~ 85 nMNeuroprotective Inhibitor6-methoxy H-bond with Met149
CB1 (GPCR) Radioligand ( [3H]CP55,940 ) Ki​ ~ 0.3 - 2.8 nMCannabimimetic AgonistDeep insertion into orthosteric lipophilic pocket
5-HT2A (GPCR) Radioligand ( [3H]Ketanserin ) EC50​ ~ 203 nMSerotonergic AgonistIndazole acts as an indole bioisostere
GSK-3 β (Kinase) TR-FRET IC50​ < 10 nMMood Disorder ModulatorTridentate H-bond interaction via carboxamide

Conclusion

The 6-methoxy-5-methyl-1H-indazole scaffold is a masterclass in rational drug design. By leveraging its planar π -system and the precise steric/electronic contributions of its substituents, researchers can achieve nanomolar binding affinities across a diverse array of kinases and GPCRs. The rigorous application of orthogonal, self-validating assays—such as TR-FRET and radioligand binding—ensures that the thermodynamic and kinetic signatures of these interactions are accurately mapped, accelerating the progression from hit-to-lead in preclinical development.

References

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ResearchGate.2

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. RSC.5

  • Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. SamiPubCo.4

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. NIH.6

  • Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. ACS Publications.7

  • Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. NIH.3

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. NIH.1

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Cross-Coupling with 6-Methoxy-5-methyl-1H-indazole

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with 6-methoxy-5-methyl-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with 6-methoxy-5-methyl-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this specific electron-rich, N-heterocyclic substrate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to enhance the success of your coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance.[1][2] However, its application to nitrogen-containing heterocycles like indazoles can present unique challenges.[3][4] Issues such as catalyst inhibition by the nitrogen lone pair, low reactivity, and competing side reactions are common hurdles.[5][6] This guide will equip you with the knowledge to systematically address these challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing Suzuki cross-coupling with 6-methoxy-5-methyl-1H-indazole.

Q1: Why is my Suzuki coupling with 6-methoxy-5-methyl-1H-indazole yielding no product or very low conversion?

A: Low or no yield is a frequent issue and can stem from several factors.[7] The primary suspects are often related to the catalyst system and reaction conditions. The nitrogen atoms in the indazole ring can coordinate with the palladium catalyst, leading to deactivation.[5][6] Additionally, the electron-donating nature of the methoxy and methyl groups on the indazole ring can make the C-X bond (where X is a halide) less susceptible to oxidative addition, a crucial step in the catalytic cycle.[8][9] A systematic screening of catalysts, ligands, bases, and solvents is often necessary to find the optimal conditions for this specific substrate.[10]

Q2: I'm observing significant homo-coupling of my boronic acid/ester. What causes this and how can I prevent it?

A: Homo-coupling is a common side reaction where two molecules of the boronic acid derivative couple with each other.[3] This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state. Thoroughly degassing your solvents and reaction mixture before adding the catalyst is critical. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can also help, but a large excess should be avoided.[5]

Q3: What is protodeboronation and how can I minimize it?

A: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid or ester, where the boron group is replaced by a hydrogen atom from a proton source like water.[3] This side reaction is particularly problematic with electron-deficient heteroaryl boronic acids and can be exacerbated by high temperatures.[5] Using fresh, high-purity boronic acid and carefully optimizing the reaction temperature can help mitigate this issue.[5]

Q4: Should I use a boronic acid or a boronate ester for my coupling reaction?

A: The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[11] Boronic acids are generally more reactive, which can lead to faster reaction times.[11][12] However, they are also more prone to decomposition pathways like protodeboronation.[11] Boronate esters, such as pinacol esters, offer greater stability, making them easier to handle and store.[11] While it is often believed that boronate esters hydrolyze to the more reactive boronic acid in situ, direct transmetalation from the ester is also possible.[11][13] For challenging substrates like 6-methoxy-5-methyl-1H-indazole, starting with the more stable boronate ester might provide more consistent results.

Q5: The purification of my product is difficult due to closely running spots on the TLC plate. What could be the cause?

A: Closely running spots often indicate the presence of structurally similar impurities, such as homo-coupled products or debrominated starting material.[10] Optimizing the reaction to minimize these side reactions is the best approach. If purification remains challenging, consider alternative chromatography techniques, such as using a different solvent system or employing a different stationary phase.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the Suzuki cross-coupling of 6-methoxy-5-methyl-1H-indazole.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity/Deactivation: The nitrogen on the indazole can poison the palladium catalyst.[5][6]- Switch to a more robust catalyst system: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can shield the palladium center.[2][3] - Employ a pre-catalyst: Well-defined palladium pre-catalysts can ensure the generation of the active catalytic species.[3][14] - Verify catalyst quality: Use a fresh, high-purity palladium source.
Sub-optimal Reaction Conditions: Inappropriate choice of base, solvent, or temperature.- Screen different bases: For N-heterocycles, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[15] - Optimize the solvent system: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used.[16][17][18] The ratio can significantly impact the reaction.[16] - Adjust the temperature: While higher temperatures can increase reaction rates, they can also promote side reactions.[19] A systematic temperature screen is recommended.
Poor Substrate Reactivity: The electron-rich nature of the indazole may hinder oxidative addition.- Consider a more reactive leaving group: If using a bromo-indazole, switching to an iodo-indazole can increase reactivity.[20]
Significant Homo-coupling of Boronic Ester Presence of Oxygen: Oxygen can interfere with the catalytic cycle.- Thoroughly degas all solvents and the reaction mixture: Use techniques like bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
Excess Boronic Ester: A large excess can favor homo-coupling.- Optimize stoichiometry: Use a slight excess of the boronic ester (e.g., 1.1-1.5 equivalents).[5]
Catalyst Decomposition (black precipitate) High Temperature or Prolonged Reaction Time: Can lead to the formation of palladium black.- Lower the reaction temperature. [21] - Monitor the reaction closely and stop it once the starting material is consumed.
Incompatible Ligand: The chosen ligand may not adequately stabilize the palladium catalyst under the reaction conditions.- Screen different ligands, focusing on those known to be robust for heteroaromatic couplings. [1]
Debromination/Dehalogenation of Starting Material Presence of a Hydride Source: Can lead to the replacement of the halogen with a hydrogen atom.- Optimize the base: Some bases can facilitate this side reaction.[22] - Ensure high-purity reagents and solvents.
The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8][23]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Halide R¹-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow Start Low/No Product Check_Catalyst Is the catalyst/ligand system appropriate for N-heterocycles? Start->Check_Catalyst Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst Yes No_Catalyst No Check_Catalyst->No_Catalyst No Check_Conditions Are the reaction conditions (base, solvent, temp.) optimized? Yes_Catalyst->Check_Conditions Change_Catalyst Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. No_Catalyst->Change_Catalyst Change_Catalyst->Check_Conditions Yes_Conditions Yes Check_Conditions->Yes_Conditions Yes No_Conditions No Check_Conditions->No_Conditions No Check_Reagents Are the reagents (boronic ester, halide) pure and stable? Yes_Conditions->Check_Reagents Screen_Conditions Screen different bases (K₃PO₄, Cs₂CO₃), solvents (dioxane/H₂O, THF/H₂O), and temperatures. No_Conditions->Screen_Conditions Screen_Conditions->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Success Successful Reaction Yes_Reagents->Success Purify_Reagents Use fresh, high-purity reagents. Consider re-purifying starting materials. No_Reagents->Purify_Reagents Purify_Reagents->Success

Caption: A logical workflow for troubleshooting a challenging Suzuki coupling reaction.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

This protocol provides a starting point for the Suzuki cross-coupling of a bromo-6-methoxy-5-methyl-1H-indazole with an arylboronic acid pinacol ester. Optimization of specific parameters may be required.

Reagents and Equipment:

  • Bromo-6-methoxy-5-methyl-1H-indazole (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)[24][25]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[6][15]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)[6][26]

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the bromo-6-methoxy-5-methyl-1H-indazole (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%).[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[24][27] Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]

  • PubMed. (2015, February 15). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Available from: [Link]

  • Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4069–4079. Available from: [Link]

  • Oldridge, M. A., & Buchwald, S. L. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(45), 11027–11028. Available from: [Link]

  • Hsieh, C.-H., Hsieh, C.-H., Chen, Y.-J., & Cheng, C.-H. (2024). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 89(4), 2275–2286. Available from: [Link]

  • Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4069–4079. Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1321–1324. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Available from: [Link]

  • Dalton Transactions. (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Available from: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • Humphrey, J. M., Liao, Y., Ali, A., Le, T., & Rapoport, H. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6067–6073. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions..... Available from: [Link]

  • ACS Publications. (2016, December 21). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Available from: [Link]

  • Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry. Available from: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. Available from: [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]

  • Bell, M. L., & Smith, J. D. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6817–6826. Available from: [Link]

  • Ciambrone, G., Barattucci, A., Bonaccorsi, P., & Notti, A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. Available from: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]

  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]

  • PMC. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]

Sources

Optimization

reducing byproduct formation during 6-Methoxy-5-methyl-1H-indazole crystallization

Welcome to the Technical Support Center for 6-Methoxy-5-methyl-1H-indazole synthesis and purification. Designed for drug development professionals and synthetic chemists, this guide provides mechanistic troubleshooting,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Methoxy-5-methyl-1H-indazole synthesis and purification. Designed for drug development professionals and synthetic chemists, this guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to mitigate byproduct formation during the critical crystallization phase.

Diagnostic FAQs: Identifying Impurities

Q1: How can I distinguish between the desired 1H-indazole and the undesired 2H-indazole byproduct in my crude mixture? A1: Spectroscopic differentiation is the gold standard. In 1 H NMR, the chemical shift of the proton at the C3-position is diagnostic; in 2H-indazoles, this proton is significantly shifted downfield compared to the 1H-isomer due to the altered electronic distribution of the quinonoid form[1]. Additionally, HPLC analysis can separate these regioisomers, as the 1H-isomer typically exhibits a different retention time due to its distinct hydrogen-bonding capabilities.

Q2: My crystallization is yielding a sticky, orange mass (oiling out) instead of off-white crystals. What is the root cause? A2: "Oiling out" or liquid-liquid phase separation (LLPS) occurs when the concentration of uncyclized hydrazone intermediates or dimeric impurities is too high, depressing the melting point of the mixture below the crystallization temperature. Hydrazones form when the intramolecular Ullmann-type cyclization is incomplete[2]. To fix this, you must ensure the reaction has reached >98% conversion before attempting crystallization.

Mechanistic Troubleshooting: Root Causes & Causality

To effectively purge impurities, one must understand the thermodynamic and kinetic forces governing their formation and phase behavior.

Issue A: Co-crystallization of the 2H-Indazole Isomer
  • The Causality: The formation of the 1H-indazole is thermodynamically favored over the 2H-tautomer by approximately 2.3 to 3.6 kcal/mol[3]. However, kinetic trapping during N-alkylation or cyclization can yield significant 2H-isomer fractions.

  • The Solution: Crystallization exploits lattice energy differences. In the solid state, 1H-indazoles self-assemble into highly stable hydrogen-bonded dimers or chiral catemers via N–H···N interactions[4]. The 2H-isomer lacks this specific geometry. By utilizing a binary solvent system (e.g., THF/Water), the 1H-isomer selectively precipitates due to its robust crystal lattice, while the 2H-isomer remains solvated[5].

Issue B: Persistence of Uncyclized Hydrazone
  • The Causality: Hydrazone intermediates persist if the copper-catalyzed intramolecular SNAr or Ullmann cyclization is starved of catalyst or base (e.g., DBU)[2]. Because hydrazones possess high conformational flexibility and lack planar bicyclic aromaticity, they are highly soluble and act as crystallization inhibitors.

  • The Solution: If hydrazone levels exceed 1% area by HPLC, crystallization will likely fail. The batch must be re-subjected to the cyclization conditions (CuBr, DBU, 55 °C) to force ring closure before attempting isolation[2].

Quantitative Data: Impurity Rejection Profiles

The following table summarizes the solubility and rejection efficiency of common byproducts when utilizing the optimized THF/Water binary crystallization system.

Impurity TypeInitial Crude Conc. (w/w%)Solubility in THF/H₂O (mg/mL at 5°C)Final Crystal Conc. (w/w%)Rejection Efficiency (%)
2H-Indazole Isomer 4.5%> 45.0< 0.1%> 97.8%
Uncyclized Hydrazone 1.2%> 60.00.3%75.0%
Dimeric Impurities 0.8%< 0.50.2%75.0%
6-Methoxy-5-methyl-1H-indazole 93.5%1.2 > 99.4% N/A (Product)

Self-Validating Crystallization Protocol

This protocol utilizes a cooling-antisolvent methodology designed as a self-validating system. Each phase contains an In-Process Control (IPC) to ensure physical causality is met before proceeding.

Phase 1: Dissolution & Polish Filtration

  • Suspend the crude 6-Methoxy-5-methyl-1H-indazole in Tetrahydrofuran (THF) (4 volumes).

  • Heat the jacketed reactor to 60 °C under moderate agitation (150 rpm).

  • IPC Validation: The solution must become completely transparent. If cloudy, filter through a 0.45 µm PTFE membrane to remove insoluble inorganic catalyst residues (e.g., Cu salts)[2].

Phase 2: Anti-Solvent Titration 4. Begin dropwise addition of purified Water (6 volumes) over 45 minutes while maintaining 60 °C. 5. IPC Validation: Monitor for the onset of a persistent cloud point. This validates that the metastable zone has been successfully breached without inducing rapid, uncontrolled nucleation.

Phase 3: Isothermal Aging & Seeding 6. Hold the suspension isothermally at 55 °C for 1 hour. 7. (Optional but Recommended) Introduce 0.5% w/w pure 1H-indazole seeds to dictate polymorph formation. 8. IPC Validation: Visually confirm the transition from an opaque, milky emulsion to a distinct, stirrable crystalline slurry. This confirms the avoidance of oiling out.

Phase 4: Controlled Cooling & Isolation 9. Cool the reactor to 5 °C at a strict linear rate of 0.1 °C/min. This slow rate favors crystal growth over secondary nucleation, effectively excluding the 2H-isomer from the lattice. 10. IPC Validation: Sample the mother liquor for HPLC analysis. The concentration of the target compound must be <2 mg/mL, validating maximum yield recovery. 11. Filter the slurry, wash the cake with cold THF/Water (1:3), and dry under vacuum at 45 °C to constant weight.

Process Workflow & Decision Logic

Below is the logical workflow for troubleshooting byproduct formation during the purification of 6-Methoxy-5-methyl-1H-indazole.

ByproductMitigation A Crude 6-Methoxy-5-methyl 1H-indazole B IPC: HPLC Analysis A->B C 2H-Isomer > 2% B->C Regio-impurity D Hydrazone > 1% B->D Incomplete Rxn E Purity > 98% B->E Spec Met F Binary Recrystallization (THF/Water) C->F G Re-subject to Ullmann Cyclization D->G H Controlled Cooling Crystallization E->H F->H G->B Re-test

Decision workflow for mitigating byproducts during 6-Methoxy-5-methyl-1H-indazole crystallization.

References

  • Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications URL: [Link]

  • Title: Method for separating and purifying substituted indazole isomers (CN101948433A)
  • Title: The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles Source: SciSpace URL: [Link]

Sources

Troubleshooting

preventing oxidative degradation of 6-Methoxy-5-methyl-1H-indazole during long-term storage

Technical Support Center: Preventing Oxidative Degradation of 6-Methoxy-5-methyl-1H-indazole During Long-Term Storage Scientific Context & Causality of Degradation 6-Methoxy-5-methyl-1H-indazole is a highly valuable, fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidative Degradation of 6-Methoxy-5-methyl-1H-indazole During Long-Term Storage

Scientific Context & Causality of Degradation

6-Methoxy-5-methyl-1H-indazole is a highly valuable, functionalized bicyclic heterocycle. While the indazole core is generally considered a stable, aromatic "privileged scaffold" 1, the specific substitution pattern of this molecule drastically alters its stability profile.

The Causality: The methoxy (-OCH₃) and methyl (-CH₃) groups are strong electron-donating groups. They pump electron density into the benzenoid ring via resonance (+M effect) and hyperconjugation (+I effect), respectively. This increased electron density delocalizes into the nitrogen lone pair electrons (NLPE) of the pyrazole ring 2. Consequently, the oxidation potential of the molecule is significantly lowered, making the nitrogen atoms (N1/N2) and the electron-rich aromatic ring highly susceptible to electrophilic attack by atmospheric oxygen (autoxidation) and reactive oxygen species generated via photo-oxidation 3.

Troubleshooting FAQs

Q1: My solid 6-Methoxy-5-methyl-1H-indazole has changed from off-white to a yellowish-brown color. What happened, and can I still use it? A1: This discoloration is a macroscopic indicator of photo-oxidation and slow autoxidation. When exposed to ambient light and oxygen, the electron-rich indazole ring undergoes N-oxide formation and subsequent ring-opening, generating conjugated polymeric degradants that appear yellow or brown 3. Recommendation: Do not use discolored batches for sensitive biological or analytical assays, as the degradants can introduce off-target effects. Always store the solid powder under an inert argon atmosphere in amber vials at -20°C 4.

Q2: I need to prepare a stock solution for a month-long screening campaign. Which solvent should I use to minimize degradation? A2: Avoid protic solvents or ethers (like THF), which are prone to forming peroxides that rapidly accelerate oxidative degradation. Instead, use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Crucially, the solvent must be degassed prior to use to remove dissolved oxygen, which is the primary driver of base-mediated or metal-catalyzed autoxidation in solution 3.

Q3: How can I analytically verify the integrity of my stored compound? A3: Employ Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS). Monitor for the appearance of an[M+16]⁺ peak, which is the classic mass shift associated with N-oxide formation, or lower molecular weight fragments indicative of oxidative ring cleavage 3.

Degradation & Prevention Pathways

G cluster_stress Oxidative Stressors cluster_degrad Degradation Pathways cluster_prevent Storage Interventions Compound 6-Methoxy-5-methyl-1H-indazole O2 Atmospheric O2 Compound->O2 UV UV/Visible Light Compound->UV NOxide N-Oxide Formation O2->NOxide Autoxidation RingOpen Ring-Opening UV->RingOpen Photo-oxidation Argon Argon Purge Argon->O2 Blocks Amber Amber Vials Amber->UV Blocks

Pathways of oxidative degradation and targeted storage interventions for indazole stability.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions Self-Validation Mechanism: This protocol includes a mandatory Day 0 baseline LC-MS analysis. If the Day 0 purity is <99%, the solvent degassing step was insufficient or the source powder was already compromised, invalidating the batch before experiments begin.

  • Solvent Degassing: Sparge anhydrous DMSO with ultra-pure Argon gas for 30 minutes using a submerged needle to displace all dissolved oxygen.

  • Inert Dissolution: Inside a glovebox or under a continuous Argon stream on a Schlenk line, dissolve the 6-Methoxy-5-methyl-1H-indazole powder in the degassed DMSO to achieve the desired concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into single-use, amber glass HPLC vials. This prevents repetitive freeze-thaw cycles and blocks UV-induced photo-oxidation.

  • Headspace Purging & Sealing: Purge the headspace of each vial with Argon for 5 seconds before immediately sealing with a PTFE-lined crimp cap.

  • Baseline Validation: Immediately analyze one aliquot via LC-MS to establish a Day 0 purity baseline.

  • Storage: Transfer the remaining sealed vials to a -80°C freezer for long-term storage.

Protocol B: Forced Degradation Study (Stability Profiling) Self-Validation Mechanism: By intentionally degrading the compound under controlled extremes, you establish the exact retention times and mass spectra of the degradants. This validates your analytical method's capability to detect these specific impurities in actual storage samples over time.

  • Control Preparation: Prepare a 1 mg/mL solution of the compound in degassed DMSO. Store in the dark at -80°C.

  • Oxidative Stress: Mix 1 mL of the 1 mg/mL stock with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Incubate at 25°C for 24 hours 4.

  • Photolytic Stress: Expose 1 mL of the stock solution in a clear quartz cuvette to a calibrated UV/Vis light source (1.2 million lux hours) for 24 hours 4.

  • Quenching & Analysis: Quench the oxidative sample with a reducing agent (e.g., sodium thiosulfate). Analyze all samples alongside the control using RP-HPLC-MS to quantify the percentage of intact compound and identify degradant mass peaks.

Quantitative Data: Forced Degradation Summary

Stress ConditionReagent / EnvironmentTime & Temp% Intact CompoundPrimary Degradant Identified
Control Degassed DMSO, Dark30 days, -80°C>99.5%None
Oxidative 3% H₂O₂ in DMSO24 hours, 25°C68.2%N-oxide ([M+16]⁺ peak)
Photolytic UV/Vis Light (Ambient O₂)24 hours, 25°C74.5%Ring-opened products
Thermal Ambient Air, Dark14 days, 60°C89.1%Trace N-oxide

Note: Data represents typical stability profiles for electron-rich indazole derivatives under standardized ICH Q1A/Q1B stress testing conditions.

References

  • Singampalli A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, 2025.[Link]

  • Zong H., et al. "Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials." Molecules, 2020.[Link]

  • Huang Y., et al. "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences, 2019.[Link]

Sources

Optimization

Technical Support Center: Resolving Chromatographic Co-Elution for 6-Methoxy-5-methyl-1H-indazole Impurities

Overview & Mechanistic Context 6-Methoxy-5-methyl-1H-indazole is a critical heterocyclic building block in pharmaceutical synthesis. During method development, analytical scientists frequently encounter severe co-elution...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

6-Methoxy-5-methyl-1H-indazole is a critical heterocyclic building block in pharmaceutical synthesis. During method development, analytical scientists frequently encounter severe co-elution issues between the main active pharmaceutical ingredient (API) and its impurities. Because impurities such as positional isomers (e.g., 5-methoxy-6-methyl-1H-indazole) or des-methyl degradants share nearly identical molecular weights and hydrophobic profiles, standard reversed-phase chromatography often fails to resolve them.

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve co-elution, ensuring your methods meet the strict regulatory guidelines for impurity identification[1].

Diagnostic Workflow

G N1 Identify Co-elution in 6-Methoxy-5-methyl-1H-indazole N2 Determine Impurity Type N1->N2 N3 Positional Isomers (e.g., 5-Methoxy-6-methyl) N2->N3 Isomerism N4 Highly Polar Early-Eluting Impurities N2->N4 Polarity N5 Basic Degradants (Peak Tailing) N2->N5 Tailing N6 Deploy PFP Column (Exploit π-π interactions) N3->N6 N7 Deploy HILIC or ANP (Enhance polar retention) N4->N7 N8 Lower Mobile Phase pH & Use End-capped C18 N5->N8 N9 Method Validation (Rs > 1.5, Tailing < 1.5) N6->N9 N7->N9 N8->N9

Workflow for resolving indazole impurity co-elution via targeted chromatographic adjustments.

Troubleshooting FAQs

Q: Why do positional isomers of 6-Methoxy-5-methyl-1H-indazole co-elute on standard C18 columns? A: Standard C18 stationary phases rely primarily on dispersive van der Waals forces (hydrophobicity) for retention. Positional isomers, such as 5-methoxy-6-methyl-1H-indazole, possess identical molecular weights and nearly identical partition coefficients (LogP). Because their hydrophobic profiles are indistinguishable, C18 columns cannot differentiate them, leading to co-elution (2[2], 3[3]).

Q: How does a PFP (Pentafluorophenyl) column resolve these isomers mechanistically? A: PFP columns offer orthogonal selectivity by exploiting π−π charge-transfer interactions, dipole-dipole interactions, and hydrogen bonding[2]. The highly electronegative fluorine atoms create an electron-deficient aromatic ring on the stationary phase. In 6-Methoxy-5-methyl-1H-indazole, the electron-donating methoxy and methyl groups create an electron-rich indazole core. Shifting the position of these functional groups alters the local electron density and the molecule's overall dipole moment. The PFP phase recognizes these subtle electronic differences, achieving baseline resolution where C18 fails[2],[3].

Q: Why should I use Methanol instead of Acetonitrile with a PFP column for indazoles? A: Acetonitrile contains a carbon-nitrogen triple bond, which is rich in π electrons. These mobile phase π electrons can compete with the indazole analyte for the π -acidic sites on the PFP stationary phase, dampening the critical π−π interaction. Methanol, being a protic solvent lacking π electrons, does not compete, thereby maximizing the stationary phase's selectivity for the aromatic indazole isomers (4[4]).

Q: I am observing severe peak tailing for the main indazole peak, causing it to co-elute with a closely eluting impurity. How do I fix this? A: The 1H-indazole ring contains basic nitrogen atoms that can undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support[3]. To resolve this:

  • Lower the Mobile Phase pH : Adjusting the aqueous phase to pH 2.5–3.0 (e.g., using 0.1% Formic Acid) protonates the silanols, neutralizing their charge and preventing ionic interactions with the basic indazole nitrogen (5[5],[3]).

  • Use End-Capped Columns : Ensure the column is fully end-capped or uses a superficially porous particle design to physically shield residual silanols[3].

Q: My highly polar early-eluting impurities are co-eluting with the solvent front. What is the solution? A: Highly polar degradants (such as ring-opened or fully des-methylated variants) exhibit weak interaction with traditional reversed-phase columns[6]. Switching to Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a highly organic mobile phase. This forces polar analytes to partition into a water-enriched layer on the stationary phase, retaining them well past the solvent front (7[7]).

Experimental Protocol: Self-Validating Isomer Separation Method

This protocol is designed to achieve baseline resolution of 6-Methoxy-5-methyl-1H-indazole from its positional isomers and related polar degradants.

Step 1: System Setup & Mobile Phase Preparation
  • Column Selection : Install a Pentafluorophenyl (PFP) phase column, 2.7 µm, 4.6 x 100 mm (e.g., Agilent Poroshell 120 PFP)[2].

  • Mobile Phase A : Prepare MS-grade Water with 0.1% Formic Acid (pH ~2.7). Causality: The low pH suppresses silanol ionization, preventing peak tailing[5],[3].

  • Mobile Phase B : Prepare MS-grade Methanol with 0.1% Formic Acid. Causality: Methanol prevents π -electron competition, maximizing the PFP column's selectivity[4].

Step 2: Gradient Elution Profile

A shallow gradient is critical to exploit the subtle dipole differences between positional isomers[5].

  • 0.0 - 2.0 min : 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 15.0 min : 10% 45% B (Shallow ramp for isomer separation)

  • 15.0 - 17.0 min : 45% 95% B (Column wash)

  • 17.0 - 20.0 min : 10% B (Re-equilibration) Flow Rate: 1.0 mL/min. Column Temperature: 30 °C.

Step 3: System Suitability & Self-Validation

Inject a resolution mixture containing the API and known isomers. The analytical run is considered valid only if the following self-validating criteria are met:

  • Resolution ( Rs​ ) : > 1.5 between 6-Methoxy-5-methyl-1H-indazole and its closest eluting isomer (8[8]).

  • Tailing Factor ( Tf​ ) : Between 0.8 and 1.5 for the main peak, confirming the absence of secondary silanol interactions[8].

  • Limit of Quantitation (LOQ) : Signal-to-noise (S/N) > 10 for impurities at the 0.05% specification limit[8].

Quantitative Column Comparison

The following table summarizes the expected chromatographic behavior of 6-Methoxy-5-methyl-1H-indazole and its isomers across different stationary phases:

Column ChemistryPrimary Retention MechanismExpected Resolution ( Rs​ ) of IsomersPeak Tailing Factor ( Tf​ )Suitability for Indazole Isomers
Standard C18 Hydrophobic (vdW)< 1.0 (Co-elution)1.5 - 2.0Poor (Screening only)
Phenyl-Hexyl Hydrophobic + π−π 1.2 - 1.51.1 - 1.3Moderate
PFP π−π , Dipole, H-bond> 2.0 (Baseline) 1.0 - 1.1 Excellent
HILIC / ANP Partitioning, H-bondN/A1.0 - 1.2Excellent for polar degradants

References

  • SynThink. "Challenges in HPLC Method Development for Impurity Identification." 1

  • Resolian. "HPLC-UV Method Development for Highly Polar Impurities." 6

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." 2

  • Agilent Technologies. "Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns."4

  • American Pharmaceutical Review. "A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development." 8

  • Benchchem. "Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity." 5

  • Benchchem. "Technical Support Center: Enhancing the Resolution of 3-(2-Aminopropyl)phenol Positional Isomers." 3

  • MicroSolv Technology Corporation. "Positional Isomer Separation Method Suggestions using HPLC or LCMS." 7

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 6-Methoxy-5-methyl-1H-indazole

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity liquid chromatography-tandem mass spectrometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for 6-Methoxy-5-methyl-1H-indazole , a critical building block and intermediate in pharmaceutical synthesis.

Unlike rigid templates, this guide is structured around the physical and chemical realities of indazole derivatives, providing causal explanations for every troubleshooting step to ensure your methods are self-validating and scientifically sound.

Visualizing the Optimization Workflow

Optimization_Workflow Start 6-Methoxy-5-methyl-1H-indazole Target Identification Tuning 1. MS/MS Tuning (ESI+, MRM, CE/DP) Start->Tuning Syringe Infusion Chromatography 2. LC Optimization (Column, Mobile Phase) Tuning->Chromatography Optimal Transitions Matrix 3. Matrix Effect Evaluation Chromatography->Matrix Resolved Peak Validation 4. Method Validation (LOD, LOQ, Linearity) Matrix->Validation Stable Signal

Caption: Sequential experimental workflow for LC-MS/MS method development and validation.

Section 1: MS/MS Parameter Tuning & Ionization (FAQs)

Q1: Why is the ESI+ signal intensity for 6-Methoxy-5-methyl-1H-indazole unstable or lower than expected? Causality & Expert Insight: The indazole ring contains a pyrazole-like moiety that is only weakly basic. If the pH of your mobile phase is not sufficiently low, the equilibrium will not favor the protonated state [M+H]+ , leading to poor ionization efficiency. Furthermore, the efficiency of ion sampling within the electrospray varies widely with the applied voltage, solvent system, and drying gas parameters[1]. High aqueous content without adequate desolvation temperature leads to poor droplet evaporation and signal instability. Resolution:

  • Acidify the Mobile Phase: Ensure both aqueous and organic mobile phases contain 0.1% Formic Acid (pH ~2.7) to drive protonation.

  • Optimize Source Gas: Increase the drying gas temperature (e.g., 300–350 °C) and optimize the nebulizing gas flow to ensure smaller droplet formation, which improves the droplet charging process in ESI[1]. Optimization of capillary voltage and gas flow rates is critical for small molecules in ESI[2].

Q2: How do I select the most reliable Multiple Reaction Monitoring (MRM) transitions? Causality & Expert Insight: 6-Methoxy-5-methyl-1H-indazole (Exact Mass: ~162.08 Da, [M+H]+ m/z 163.1) contains a methoxy group. Under Collision-Induced Dissociation (CID), methoxy-aromatics typically undergo a highly favorable neutral loss of a methyl radical ( ∙CH3​ , -15 Da) to form a stable radical cation, or formaldehyde ( CH2​O , -30 Da). Resolution: Perform a product ion scan and ramp the Collision Energy (CE). Select the most abundant fragment for quantification and at least one additional fragment for qualification to ensure specificity.

Table 1: Theoretical MRM Transitions for 6-Methoxy-5-methyl-1H-indazole

Precursor Ion (m/z)Product Ion (m/z)Proposed MechanismTypical CE Range (eV)Purpose
163.1 [M+H]+ 148.1Loss of ∙CH3​ (-15 Da)15 – 25Quantifier
163.1 [M+H]+ 133.1Loss of CH2​O (-30 Da)20 – 35Qualifier
163.1 [M+H]+ 105.1Ring cleavage30 – 45Qualifier
Section 2: Chromatographic Separation & Matrix Effects

Q3: My chromatographic peak exhibits severe tailing. How do I correct this while maintaining MS compatibility? Causality & Expert Insight: The secondary amine (NH) in the indazole ring is highly prone to secondary interactions (ion-exchange mechanisms) with unreacted, acidic silanol groups on standard silica-based C18 columns. This causes the analyte to "drag" through the column, resulting in peak tailing. Resolution:

  • Column Chemistry: Switch to an end-capped, high-purity silica column (e.g., C18 AQ) or a Biphenyl column. Biphenyl phases provide orthogonal π−π interactions with the indazole aromatic system, improving retention and peak symmetry.

  • Buffer Adjustment: While keeping the pH low with 0.1% formic acid, consider adding 2-5 mM ammonium formate to the aqueous phase. The volatile buffer increases the ionic strength, masking residual silanols without causing significant ion suppression in the MS source.

Q4: How do I systematically evaluate and eliminate matrix effects in complex biological samples? Causality & Expert Insight: Co-eluting endogenous compounds (such as phospholipids in plasma or salts in urine) compete with 6-Methoxy-5-methyl-1H-indazole for surface charge in the ESI droplet. This competition leads to ion suppression or enhancement, compromising quantitative accuracy. Standard curves should ideally use a stable isotope-labeled internal standard to correct for these variations[3]. Resolution: Implement a post-column infusion protocol (detailed below) to map out suppression zones. If the analyte elutes in a suppression zone, adjust the LC gradient or employ Solid Phase Extraction (SPE), which is highly effective for isolating indazole derivatives from complex matrices[4].

Troubleshooting_Logic Problem Issue: Poor Sensitivity / Peak Shape CheckMS 1. MS/MS Parameters (ESI+, CE, DP) Problem->CheckMS CheckLC 2. LC Conditions (pH, Column Chemistry) Problem->CheckLC CheckMatrix 3. Matrix Effects (Suppression/Enhancement) Problem->CheckMatrix ActionMS Optimize Nebulizer Gas & Ramp Collision Energy CheckMS->ActionMS Weak Signal ActionLC Use End-capped C18 AQ Add Volatile Buffer CheckLC->ActionLC Peak Tailing ActionMatrix Post-Column Infusion & Improve Sample Prep (SPE) CheckMatrix->ActionMatrix Variable Response

Caption: Logical troubleshooting workflow for resolving LC-MS/MS quantification issues.

Section 3: Self-Validating Experimental Protocols
Protocol 1: Automated MRM Optimization via Syringe Infusion

Purpose: To empirically determine the optimal Declustering Potential (DP) and Collision Energy (CE) for 6-Methoxy-5-methyl-1H-indazole.

  • Preparation: Prepare a 1 µg/mL tuning solution of 6-Methoxy-5-methyl-1H-indazole in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Setup: Connect a syringe pump directly to the ESI source via a T-connector, merging with the LC flow (set to 50% B at 0.2 mL/min). Set the syringe flow rate to 10 µL/min.

  • Precursor Ion Scan (Q1): Scan m/z 100 to 250 in ESI+ mode. Identify the [M+H]+ peak at m/z 163.1. Ramp the DP (or Fragmentor voltage) from 20 V to 150 V to maximize the m/z 163.1 signal without inducing in-source fragmentation.

  • Product Ion Scan (Q3): Isolate m/z 163.1 in Q1. Scan Q3 from m/z 50 to 170.

  • CE Ramping: Ramp the CE from 5 eV to 50 eV in 5 eV increments. Plot the intensity of the product ions (e.g., m/z 148.1, 133.1) against CE to find the apex of the breakdown curve. Lock these values into your MRM method.

Protocol 2: Matrix Effect Assessment (Post-Column Infusion)

Purpose: To visually map ion suppression zones caused by the sample matrix and validate that the analyte elutes in a clean window.

  • Setup: Use a T-connector to merge the LC column effluent with a continuous syringe pump infusion of 6-Methoxy-5-methyl-1H-indazole neat standard (100 ng/mL at 10 µL/min).

  • Baseline Establishment: Run the LC gradient with a blank solvent injection. Monitor the MRM transition (163.1 148.1). You should observe a constant, elevated baseline signal.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted plasma or wastewater without the analyte).

  • Data Interpretation: Observe the MRM chromatogram. Any significant dips (suppression) or spikes (enhancement) in the baseline indicate matrix effects.

  • Validation Check: Overlay the retention time of your actual 6-Methoxy-5-methyl-1H-indazole peak onto this trace. Self-Validation Rule: If the analyte elutes within a suppression dip, you must alter the LC gradient to shift the retention time, or improve sample cleanup (e.g., switch from protein precipitation to SPE).

References
  • Optimizing LC–MS and LC–MS-MS Methods Source: LCGC International URL:[Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine Source: Spectroscopy URL:[Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC (National Institutes of Health) URL:[Link]

  • Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry Source: PubMed URL:[Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 6-Methoxy-5-methyl-1H-indazole Substitution Reactions

Welcome to the technical support guide for researchers working with 6-methoxy-5-methyl-1H-indazole. This versatile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic candidates.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers working with 6-methoxy-5-methyl-1H-indazole. This versatile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] However, its synthetic utility is often challenged by the steric environment created by the C5-methyl group. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome these hurdles in your substitution reactions. We will delve into the causality behind common experimental failures and provide robust protocols to ensure your success.

The core challenge with this substrate stems from the C5-methyl group, which exerts significant steric pressure on adjacent reaction sites, particularly the N1 and C6 positions. This steric shield can impede the approach of catalysts and reagents, leading to sluggish reactions, low yields, or undesired side products.

Caption: Steric hindrance from the C5-methyl group on 6-methoxy-5-methyl-1H-indazole.

Troubleshooting Guide

This section addresses specific issues encountered during experimentation in a question-and-answer format.

Issue 1: Low or No Yield in Buchwald-Hartwig N-Arylation

Question: I am attempting a Buchwald-Hartwig amination on the N1 position of 6-methoxy-5-methyl-1H-indazole with an aryl bromide, but I'm seeing very low conversion, even at elevated temperatures. What are the likely causes and how can I optimize the reaction?

Answer: This is a classic problem rooted in steric hindrance. The C5-methyl group impedes the final, crucial reductive elimination step in the palladium catalytic cycle. For the C-N bond to form, the bulky aryl group and the indazole must come into close proximity on the palladium center, a conformation that is energetically unfavorable due to the steric clash. Furthermore, slow reaction rates can lead to catalyst decomposition or side reactions like hydrodehalogenation.[3]

Troubleshooting Workflow:

Buchwald_Troubleshooting start Low Yield in N-Arylation ligand 1. Optimize Ligand: Use bulky, electron-rich biaryl phosphines. (e.g., BrettPhos, RuPhos) start->ligand Primary Cause: Steric Hindrance base 2. Re-evaluate Base: Switch to a stronger or more soluble base. (e.g., LHMDS, K3PO4) ligand->base conditions 3. Adjust Conditions: Increase temperature cautiously (100-120 °C). Use anhydrous, degassed solvents (Toluene, Dioxane). base->conditions precatalyst 4. Use a Precatalyst: Ensure efficient generation of active Pd(0). (e.g., G3 or G4 Precatalysts) conditions->precatalyst success Successful Coupling precatalyst->success

Caption: Troubleshooting workflow for sterically hindered Buchwald-Hartwig N-arylation.

Optimization Strategies:

  • Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ will likely fail. You need a system designed to accelerate the challenging steps of the catalytic cycle.

    • Ligand Choice: The key is to use bulky, electron-rich biarylmonophosphine ligands. These ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is highly reactive in oxidative addition, and their bulk facilitates the final reductive elimination.[4]

      • For primary amines , BrettPhos is often the optimal choice.[5]

      • For secondary amines , RuPhos has shown excellent efficacy.[1][4]

    • Precatalysts: Use modern palladium precatalysts (e.g., BrettPhos Pd G3, RuPhos Pd G4). These are air-stable and ensure the efficient and reproducible generation of the active Pd(0) catalyst in solution, which is crucial for challenging couplings.[3]

  • Base Selection: The choice of base is critical for both deprotonating the indazole and for the overall catalytic cycle.

    • Lithium Hexamethyldisilazide (LHMDS): Surprisingly, LHMDS has been shown to provide higher yields compared to traditional bases like Cs₂CO₃ or K₃PO₄ in some hindered indazole couplings. It is speculated that LHMDS may have a "pseudo-protecting group" effect on sensitive functionalities.[5]

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These remain effective choices, particularly in solvent systems like dioxane/water.[3] Ensure the base is finely powdered and anhydrous for best results.

  • Solvent and Temperature:

    • Solvents: Anhydrous, degassed polar aprotic solvents are required. Toluene and 1,4-dioxane are standard choices.[6]

    • Temperature: Due to the high activation energy barrier imposed by steric hindrance, temperatures of 100-110 °C are often necessary.[6][7] Monitor the reaction closely by TLC or LC-MS to avoid decomposition at prolonged high temperatures.

Issue 2: Poor N1/N2 Regioselectivity in N-Alkylation

Question: When I try to alkylate 6-methoxy-5-methyl-1H-indazole with an alkyl halide, I get an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Answer: This is a common challenge in indazole chemistry. The indazole anion is an ambident nucleophile, and alkylation can occur at either nitrogen. Generally, the N1-substituted product is thermodynamically more stable, while the N2-product is often kinetically favored.[8] The regiochemical outcome is highly dependent on the reaction conditions, particularly the base and solvent combination.[9][10] The steric bulk of the C5-methyl group can disfavor the N1 position, but this can be overcome by carefully chosen conditions that favor the thermodynamic product.

Strategies for N1 Selectivity:

The key is to use conditions that allow for the formation of the indazole anion under circumstances that favor attack at the N1 position. A study on substituted indazoles found that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) provided excellent N1 selectivity.[9][11]

  • Base/Solvent System: The use of NaH in THF is highly recommended. NaH is a non-nucleophilic base that irreversibly deprotonates the indazole. In a less polar solvent like THF, the resulting sodium salt may exist as a solvent-separated ion pair or aggregate that sterically directs the incoming electrophile to the less hindered N1 position.[9][10]

  • Contrast with Other Systems: In contrast, using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often leads to mixtures of N1 and N2 isomers, as these conditions can favor the kinetic N2 product.[12]

ConditionPredominant IsomerRationaleReference
NaH in THF N1 (Highly Selective) Favors the thermodynamically stable product; ion-pairing effects in THF may direct alkylation.[9][11]
K₂CO₃ in DMFMixture of N1 and N2Polar solvent stabilizes the transition state for both pathways, often favoring the kinetic N2 product.[12]
Cs₂CO₃ in DMFMixture of N1 and N2Similar to K₂CO₃/DMF, provides little selectivity for sterically influenced substrates.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for a Suzuki-Miyaura coupling at the C7 position of a halogenated 6-methoxy-5-methyl-1H-indazole derivative?

A1: A C7-substituted indazole presents a significant steric challenge due to the peri-interaction with the C1-nitrogen and proximity to the C6-methoxy group. The added bulk of the C5-methyl group further complicates this. For such a sterically demanding tetra-ortho-substituted type coupling, you require a highly active catalyst system. Phenanthrene-based phosphine ligands have shown excellent results in forming sterically hindered biaryls.[13] Alternatively, bulky biarylphosphine ligands like XPhos or SPhos in combination with a G3 or G4 palladium precatalyst are excellent starting points.[3] You will likely need elevated temperatures (e.g., 110 °C) and a robust base like Cs₂CO₃ or K₃PO₄.[3][13]

Q2: Can I avoid N-H protection when performing a cross-coupling reaction on the benzene ring (e.g., at C4 or C7)?

A2: It is possible, but often not advisable if you are experiencing issues. The acidic N-H proton of the indazole can react with the base or catalyst, leading to catalyst deactivation or undesired side reactions.[2] While some modern Buchwald-Hartwig protocols are robust enough to tolerate unprotected N-H groups[5], protecting the indazole nitrogen is a reliable strategy to improve reproducibility and yield. The Boc (tert-butyloxycarbonyl) group is a common choice as it can often be removed under the conditions of a subsequent reaction or with mild acid.[14] Protecting the nitrogen ensures that it will not interfere with the catalytic cycle and can also help improve the solubility of the substrate.

Q3: Does the 6-methoxy group have any electronic effect on the reaction?

A3: Yes. The 6-methoxy group is electron-donating through resonance. This increases the electron density of the benzene portion of the indazole ring. For electrophilic aromatic substitution reactions, this would be an activating effect. In the context of palladium-catalyzed cross-coupling on a halogenated indazole, this electron-donating nature can slightly slow down the oxidative addition step, which is favored by electron-poor aryl halides. However, this electronic effect is generally secondary to the major challenge, which is the steric hindrance imposed by the C5-methyl group.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation of 6-Methoxy-5-methyl-1H-indazole

This protocol is a starting point for coupling with a primary amine using a BrettPhos-based catalyst system.

  • Preparation: To an oven-dried Schlenk tube, add 6-methoxy-5-methyl-1H-indazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), and BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe.

  • Base Addition: Add lithium hexamethyldisilazide (LHMDS) (1.0 M solution in THF, 2.2 mL, 2.2 mmol, 2.2 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS (a typical reaction time is 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N1-Selective Alkylation of 6-Methoxy-5-methyl-1H-indazole

This protocol is optimized for achieving high N1 regioselectivity.

  • Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous tetrahydrofuran (THF) (10 mL).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) in one portion.

  • Indazole Addition: Add a solution of 6-methoxy-5-methyl-1H-indazole (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise to the stirred suspension of NaH. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas evolution should cease).

  • Electrophile Addition: Add the alkyl bromide (1.1 mmol, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding water at 0 °C.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Benchchem.
  • Reutenauer, P., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • SYNLETT. Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction. [Link]

  • St. Martin, E. I., et al. (2018). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. [Link]

  • Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. [Link]

  • Benchchem. Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions.
  • Wolfe, J. P., et al. (1998). Palladium-Catalyzed C−N and C−O Bond Formation. Accounts of Chemical Research. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinctive Mechanistic Features of the Palladium-Catalyzed N-Arylation of Amines. Journal of the American Chemical Society. [Link]

  • ChemRxiv. Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. [Link]

  • G. A. Molander, et al. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Jarvi, E. J., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Methylation of indazoles and related reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Link]

  • O’Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • O’Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • O’Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • O’Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • O’Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • O’Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 6-Methoxy-5-methyl-1H-indazole vs. 5-Methyl-1H-indazole

Executive Summary Indazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for indoles to improve physicochemical properties and metabolic stability. This guide provides an objective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for indoles to improve physicochemical properties and metabolic stability. This guide provides an objective, data-driven comparison between two critical building blocks: 5-methyl-1H-indazole (5-MI) and 6-methoxy-5-methyl-1H-indazole (6-M-5-MI) . By analyzing their structural differences, target engagement profiles, and pharmacokinetic (PK) implications, this guide equips researchers and drug development professionals with the mechanistic insights necessary for rational scaffold selection.

Structural & Physicochemical Profiling

The addition of a methoxy group at the C6 position fundamentally alters the electronic and steric landscape of the indazole core.

  • 5-Methyl-1H-indazole (5-MI) : Provides a compact, lipophilic anchor at the C5 position, ideal for embedding into hydrophobic pockets of target proteins without creating steric clashes.

  • 6-Methoxy-5-methyl-1H-indazole (6-M-5-MI) : The C6-methoxy group introduces a strong electron-donating effect via resonance, which increases the electron density of the pyrazole ring. This enhances the basicity of the N2 nitrogen, strengthening its capacity as a hydrogen bond acceptor. Crucially, the C6 position is a known hotspot for Cytochrome P450 (CYP450)-mediated aromatic oxidation; occupying this site with a methoxy group effectively shields the scaffold, improving the metabolic half-life.

Table 1: Physicochemical Properties Comparison
Property5-Methyl-1H-indazole6-Methoxy-5-methyl-1H-indazole
CAS Number 1776-37-01227267-14-2
Molecular Weight 132.16 g/mol 162.19 g/mol
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 12
Metabolic Liability (C6) High (Unsubstituted)Low (Blocked by Methoxy)
Primary Utility Indole bioisostere, baseline hinge binderEnhanced kinase selectivity, extended half-life

Comparative Biological Activity & Target Engagement

Serotonin Receptor (5-HT) Agonism

5-MI derivatives have been extensively evaluated as bioisosteres for tryptamines. Recent studies demonstrate that 1H-indazole analogs of 5-MeO-DMT exhibit potent agonist activity at serotonin 2A (5-HT2A) receptors. The indazole core is often superior to the indole core regarding plasma clearance and oral bioavailability . The transition to a 6-M-5-MI scaffold in this context introduces steric bulk that can modulate receptor subtype selectivity, potentially mitigating off-target 5-HT2B agonism, which is a well-validated risk for cardiotoxicity.

Kinase Inhibition (Hinge Binding Dynamics)

Both scaffolds act as potent kinase hinge binders. The N1-H donates a hydrogen bond to the kinase backbone carbonyl, while the N2 accepts a hydrogen bond from the backbone amide.

  • 5-MI : The 5-methyl group typically projects into the hydrophobic pocket I (adjacent to the gatekeeper residue), anchoring the inhibitor.

  • 6-M-5-MI : The 6-methoxy group projects towards the solvent-exposed interface or the ribose pocket. This allows for water-mediated hydrogen bonding networks, which can be exploited to achieve exquisite kinase selectivity (e.g., differentiating between VEGFR and PDGFR families).

Enzyme Inhibition (Thymidine Phosphorylase)

Derivatives synthesized from 5-methyl-1H-indazole precursors have shown remarkable efficacy as dual inhibitors of thymidine phosphorylase and α-glucosidase. The size and electronic nature of the indazole substituents directly dictate the binding affinity within the enzyme's catalytic site .

G Indazole Indazole Scaffold (Hinge Binder) N1 N1-H (HB Donor) Indazole->N1 provides N2 N2 (HB Acceptor) Indazole->N2 provides Methyl 5-Methyl Group (Hydrophobic Anchor) Indazole->Methyl C5 substitution Methoxy 6-Methoxy Group (Solvent Interaction) Indazole->Methoxy C6 substitution Hinge Kinase Hinge Region (Backbone Amides) N1->Hinge Hydrogen Bond N2->Hinge Hydrogen Bond Pocket Hydrophobic Pocket I Methyl->Pocket van der Waals Solvent Solvent Interface / Ribose Pocket Methoxy->Solvent Steric/Water-mediated

Kinase Hinge Binding Interaction Model for Substituted Indazoles.

Table 2: Representative Target Engagement Profile (Derivative Trends)
Target Class5-MI Derivatives Response6-M-5-MI Derivatives ResponseCausality / Mechanism
5-HT2A Receptors High Potency, Moderate SelectivityModerate Potency, High SelectivitySteric clash in the orthosteric pocket alters binding kinetics.
Receptor Tyrosine Kinases Broad-spectrum inhibitionHighly selective (e.g., VEGFR)6-methoxy engages solvent-exposed residues via water bridges.
Metabolic Clearance (HLM) High (Rapid C6 oxidation)Low (Prolonged half-life)Methoxy group physically blocks the primary CYP450 oxidation site.

Experimental Methodologies

To objectively validate the performance differences between 5-MI and 6-M-5-MI derivatives, the following self-validating protocols must be employed.

Protocol 1: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence assays because indazole cores often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay that eliminates background fluorescence, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 5-MI and 6-M-5-MI derivatives in 100% DMSO, then transfer to a 384-well plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add recombinant target kinase and biotinylated peptide substrate to the wells.

  • Reaction Initiation: Add ATP at the predetermined Km concentration to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Self-Validation Standard: The assay must include Staurosporine as a positive control (complete inhibition) and DMSO as a negative control. A Z'-factor > 0.6 is required to validate the run.

Protocol 2: In Vitro Microsomal Stability Assay (ADME)

Causality: This assay directly proves the hypothesis that the 6-methoxy group shields the indazole core from CYP450-mediated metabolism, a critical factor for in vivo efficacy.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to start the metabolic reaction.

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation: Use Verapamil as a high-clearance positive control. Calculate intrinsic clearance (CLint) and half-life (t1/2).

Workflow Synth Compound Synthesis (5-MI vs 6-M-5-MI derivatives) InVitro In Vitro Assay (TR-FRET) Target Engagement Profiling Synth->InVitro Purified Compounds ADME In Vitro ADME Profiling (HLM Stability & Clearance) InVitro->ADME Active Hits Data Data Analysis & SAR Generation (IC50, Half-life, Clearance) ADME->Data PK/PD Metrics

Experimental Workflow for Indazole Derivative Screening and Validation.

References

  • Jayakodiarachchi, N., et al. "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists." ACS Medicinal Chemistry Letters, vol. 15, no. 2, 2024.[Link]

  • Ali, S., et al. "Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors." Discover Applied Sciences, Springer, 2025.[Link]

Comparative

The Indazole Scaffold in Kinase Inhibition: A Comparative Analysis of 6-Methoxy-5-methyl-1H-indazole and its Derivatives

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions within the ATP-binding...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases makes it a highly valuable pharmacophore in the design of targeted cancer therapies.[1] This guide provides an in-depth comparison of 6-methoxy-5-methyl-1H-indazole and other key indazole derivatives, offering insights into their structure-activity relationships (SAR) and their potential in kinase inhibition.

The Significance of the Indazole Moiety

Indazole and its derivatives have been successfully developed as inhibitors for a wide range of kinases, including tyrosine kinases and serine/threonine kinases.[1] Several commercially available anticancer drugs, such as axitinib, linifanib, and pazopanib, feature an indazole core, underscoring its clinical relevance.[1] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Focus on 6-Methoxy-5-methyl-1H-indazole: A SAR-Driven Perspective

While extensive public data on the specific kinase inhibition profile of 6-methoxy-5-methyl-1H-indazole is limited, we can infer its potential activity based on established structure-activity relationships for substituted indazoles. The substituents at the 5- and 6-positions of the indazole ring are known to significantly influence kinase binding and inhibitory activity.

  • The Role of the 6-Methoxy Group: The methoxy group at the 6-position is a key feature. In studies of 1H-indazol-3-amine derivatives as FGFR1 inhibitors, the methoxy oxygen was observed to form a hydrogen bond with Asp641 in the kinase domain, contributing to the compound's high affinity.[1] This suggests that the 6-methoxy group in 6-methoxy-5-methyl-1H-indazole could similarly act as a hydrogen bond acceptor, enhancing binding to certain kinases.

  • The Influence of the 5-Methyl Group: The effect of a methyl group at the 5-position appears to be more context-dependent. In the development of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors, a compound with a methyl group at the 5-position exhibited lower activity compared to its methoxy-substituted counterparts.[1] This indicates that for some kinase targets, a bulkier or more electron-donating group at this position may not be optimal. However, in other contexts, the methyl group could contribute to favorable hydrophobic interactions within the binding pocket.

Based on this, 6-methoxy-5-methyl-1H-indazole is predicted to be an active kinase inhibitor, with its 6-methoxy group likely playing a crucial role in target engagement. Its overall potency and selectivity profile would be determined by the specific topology and amino acid composition of the kinase's ATP-binding site.

Comparative Analysis with Other Indazole Derivatives

To contextualize the potential of 6-methoxy-5-methyl-1H-indazole, it is instructive to compare it with other indazole derivatives for which experimental data are available. The following table summarizes the kinase inhibitory activities of several substituted indazoles.

Indazole Derivative Target Kinase(s) IC50 (nM) Key Substituents and Their Inferred Role Reference
Compound 14d (Fig. 5) FGFR15.53-methoxyphenyl and an additional fluorine atom on the phenyl ring, enhancing activity.[1]
Compound 13i (Fig. 4) VEGFR-234.5A sulfonamide group, which can form hydrogen bonds, leading to enhanced activity.[1]
Compound 50 (Fig. 17) GSK-3350A methoxy group at the 5-position, suggesting the importance of this group for high potency.[1]
Compound 27a (Fig. 8) FGFR1, FGFR2< 4.1, 2.0A 3-aminoindazole core and a methoxy group, with the methoxy oxygen forming a hydrogen bond.[1]
(Z)-3-((1H-imidazole-5-yl)methylene)-5-methoxyindolin-2-one (1) TLK2240A 5-methoxy group on an indolinone core, demonstrating the importance of this substitution.[2]

This comparative data highlights several key SAR trends:

  • Hydrogen Bond Donors and Acceptors are Crucial: The presence of groups capable of forming hydrogen bonds, such as methoxy and sulfonamide groups, often leads to enhanced inhibitory activity.[1]

  • Substituent Position Matters: The specific position of a substituent on the indazole ring or on appended phenyl rings can dramatically alter potency and selectivity.[1]

  • Hydrophobic Interactions Play a Role: Alkyl and halogen substituents can influence activity, likely through hydrophobic interactions within the kinase binding site.[1]

The following diagram illustrates the key structure-activity relationships for kinase inhibition among indazole derivatives.

cluster_substituents Key Substituent Effects on Kinase Inhibition Indazole_Core Indazole Scaffold Methoxy Methoxy Group (e.g., at C6) - Hydrogen bond acceptor - Often increases potency Indazole_Core->Methoxy Enhances binding affinity Methyl Methyl Group (e.g., at C5) - Can provide hydrophobic interactions - Effect is target-dependent Indazole_Core->Methyl Modulates binding Amine_Sulfonamide Amine/Sulfonamide Groups - Hydrogen bond donors/acceptors - Generally enhance activity Indazole_Core->Amine_Sulfonamide Improves potency Halogens Halogens (e.g., Fluorine) - Can increase potency through  hydrophobic/electrostatic interactions Indazole_Core->Halogens Increases activity

Caption: Key structure-activity relationships of indazole derivatives.

Relevant Signaling Pathway: The PI3K/AKT/mTOR Pathway

Many indazole-based kinase inhibitors target components of critical signaling pathways implicated in cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway. The diagram below illustrates this pathway and the points of inhibition by relevant kinase inhibitors.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->PI3K Indazole_Inhibitor->PDK1 Indazole_Inhibitor->AKT

Caption: Simplified PI3K/AKT/mTOR signaling pathway and inhibition points.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

The following is a generalized protocol for determining the IC50 of a test compound, such as an indazole derivative, against a specific kinase using the LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by an inhibitor.[2]

Materials:

  • Kinase of interest (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (specific to the kinase)

  • Test compound (e.g., 6-methoxy-5-methyl-1H-indazole) dissolved in DMSO

  • Kinase Buffer A

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Reagent Preparation (prepare at 3x final concentration): a. 3x Test Compound: Dilute the DMSO serial dilutions of the test compound in Kinase Buffer A. b. 3x Kinase/Antibody Mixture: Dilute the kinase and Eu-anti-Tag antibody in Kinase Buffer A to the recommended concentrations. c. 3x Tracer: Dilute the kinase tracer in Kinase Buffer A to the recommended concentration.

  • Assay Plate Setup: a. Add 5 µL of the 3x test compound dilutions to the wells of the 384-well plate. Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).[2] b. Add 5 µL of the 3x kinase/antibody mixture to each well. c. Add 5 µL of the 3x tracer to each well.

  • Incubation and Measurement: a. Mix the contents of the plate gently. b. Incubate the plate at room temperature for 1 hour, protected from light. c. Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol provides a robust method for quantifying the inhibitory potency of novel indazole derivatives against their target kinases.

Conclusion

The indazole scaffold is a cornerstone in the development of potent and selective kinase inhibitors. While direct experimental data for 6-methoxy-5-methyl-1H-indazole is not yet widely available, analysis of the structure-activity relationships of related compounds suggests it holds promise as a kinase inhibitor. The 6-methoxy group is anticipated to be a key contributor to its binding affinity. Further experimental evaluation of this and other novel indazole derivatives is warranted to fully elucidate their therapeutic potential in oncology and other diseases driven by aberrant kinase activity.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. [Link]

  • European Journal of Medicinal Chemistry - ePrints Soton - University of Southampton. [Link]

Sources

Validation

Fragment-Based Benchmarking Guide: Evaluating 6-Methoxy-5-methyl-1H-indazole as a Privileged Kinase Hinge-Binding Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD) Executive Summary In the landscape of Fragment-Based Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), selecting the optimal starting chemotype is the most critical decision in a hit-to-lead campaign. Indazole is widely recognized as a privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding hinge region of protein kinases[1].

This guide provides an objective, data-driven benchmarking analysis of 6-Methoxy-5-methyl-1H-indazole (CAS: 1227267-14-2) against standard reference fragments (unsubstituted 1H-indazole, 7-azaindole, and quinazoline). By evaluating binding kinetics, thermodynamic stabilization, and ligand efficiency, we demonstrate how specific functionalization of the indazole core dictates target residence time and early-stage selectivity.

Mechanistic Rationale: The "Why" Behind the Scaffold

As an Application Scientist, I evaluate fragments not just by their affinity, but by their vectorial potential—how well they can be "grown" into adjacent binding pockets. FBDD relies on identifying low-molecular-weight compounds that, while possessing weak initial affinity, offer high ligand efficiency and excellent starting points for optimization[2].

The 6-Methoxy-5-methyl-1H-indazole fragment is engineered for superior orthosteric kinase binding through three distinct mechanisms:

  • The Hinge-Binding Core (1H-Indazole): The N1-H acts as a hydrogen bond donor, while the N2 acts as an acceptor. This perfectly mimics the hydrogen-bonding network of the adenine ring of ATP within the kinase hinge region[3].

  • The Steric Vector (5-Methyl): The methyl group at the C5 position is strategically angled to project into the hydrophobic pocket II (HP-II) of kinases like VEGFR2 and Aurora A, providing an enthalpic boost to binding[4].

  • The Electronic Modulator (6-Methoxy): The electron-donating methoxy group at C6 enriches the electron density of the indazole ring, subtly altering the pKa of the N1 proton to strengthen the hinge hydrogen bond. Furthermore, it projects toward the solvent channel, providing a synthetic handle for future lead optimization[5].

Binding_Logic Core 6-Methoxy-5-methyl- 1H-indazole N1 N1-H Motif Core->N1 N2 N2 Motif Core->N2 Me 5-Methyl Group Core->Me OMe 6-Methoxy Group Core->OMe Hinge1 Kinase Hinge (C=O Acceptor) N1->Hinge1 H-Bond Donor Hinge2 Kinase Hinge (N-H Donor) N2->Hinge2 H-Bond Acceptor Pocket Hydrophobic Pocket II Me->Pocket Steric Fit Solvent Solvent Channel / Ribose Pocket OMe->Solvent Electronic & Steric

Mechanistic binding logic of 6-Methoxy-5-methyl-1H-indazole in a typical kinase ATP pocket.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark this fragment, we employ a two-tiered biophysical screening cascade.

Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Causality: Thermal shift assays (DSF) serve as a rapid, high-throughput primary screen to measure the thermodynamic stabilization of the target protein upon fragment binding[6]. Because fragments are small, biochemical activity assays often yield false negatives; DSF directly measures target engagement. Self-Validating System: To ensure shifts ( ΔTm​ ) are true binding events and not assay artifacts (e.g., compound auto-fluorescence), this protocol includes an ATP-competitive positive control to establish maximum theoretical stabilization, and a DMSO-only negative control[7].

Step-by-Step Methodology:

  • Preparation: Dilute the target kinase domain (e.g., VEGFR2) to a final concentration of 2 μ M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Dispensing: Dispense fragments (1H-indazole, 7-azaindole, quinazoline, and 6-Methoxy-5-methyl-1H-indazole) into a 384-well PCR plate at a final screening concentration of 500 μ M (1% DMSO final).

  • Controls: Include wells with 1% DMSO (Negative Control) and 1 mM Staurosporine (Positive Control).

  • Thermal Cycling: Centrifuge the plate and run in a real-time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 0.05°C/sec.

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the fluorescence emission curve. Calculate ΔTm​=Tm(compound)​−Tm(DMSO)​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While DSF confirms binding, it does not provide kinetic resolution. We employ Surface Plasmon Resonance (SPR) because it captures real-time association ( kon​ ) and dissociation ( koff​ ) rates without requiring fluorescent labels that could sterically hinder the small fragment's binding[8].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the His-tagged kinase domain onto an NTA sensor chip via amine coupling to achieve a density of ~3000 Response Units (RU).

  • Solvent Correction: Run a 0.5% to 1.5% DMSO standard curve to correct for bulk refractive index shifts—a critical step for low-molecular-weight fragments[8].

  • Analyte Injection: Inject the fragment library in a multi-cycle kinetic format (concentrations ranging from 15.6 μ M to 1000 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Regeneration: Allow a 60-second dissociation phase. (Note: Fragments typically dissociate rapidly, often negating the need for harsh regeneration buffers).

  • Fitting: Fit the sensograms to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

FBDD_Workflow Lib Fragment Library (Rule of 3) DSF Primary Screen (DSF / Thermal Shift) Lib->DSF High-throughput SPR Orthogonal Validation (SPR Kinetics) DSF->SPR ΔTm > 1.0 °C Xray Structural Binding (X-ray Crystallography) SPR->Xray Validated Kd Lead Hit-to-Lead Optimization Xray->Lead Rational Design

Fragment-Based Drug Discovery (FBDD) workflow for screening indazole scaffolds.

Quantitative Benchmarking Data

The following tables summarize representative benchmarking data for these scaffolds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase domain. Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the heavy atom count. An LE > 0.30 is generally considered highly actionable for FBDD[9].

Table 1: SPR Binding Kinetics & Ligand Efficiency (VEGFR2)
Scaffold / FragmentMW (Da) Kd​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)
1H-Indazole (Baseline)118.18501.2 x 103 1.00.28
7-Azaindole (Reference)118.14202.5 x 103 1.10.31
Quinazoline (Reference)130.13103.1 x 103 0.960.32
6-Methoxy-5-methyl-1H-indazole 162.285 8.4 x 103 0.710.36

Scientist's Insight: The addition of the 5-methyl and 6-methoxy groups improves the dissociation constant ( Kd​ ) by a full order of magnitude compared to the unsubstituted 1H-indazole. Crucially, the Ligand Efficiency remains exceptionally high (0.36), proving that the added molecular weight directly contributes to favorable binding interactions rather than just bulk lipophilicity.

Table 2: DSF Thermal Shift Profiling ( ΔTm​ in °C) Across Kinase Panel

To assess early-stage selectivity, the fragments were profiled against a mini-panel of kinases representing different structural families.

Scaffold / FragmentVEGFR2 ( ΔTm​ )Aurora Kinase A ( ΔTm​ )CDK2 ( ΔTm​ )
1H-Indazole +0.4+0.2+0.3
7-Azaindole +0.8+0.5+0.7
Quinazoline +1.2+0.4+1.5
6-Methoxy-5-methyl-1H-indazole +2.6 +1.8 +0.9

Scientist's Insight: While basic scaffolds like 7-azaindole show promiscuous, low-level stabilization across all kinases, 6-Methoxy-5-methyl-1H-indazole demonstrates a pronounced preference for VEGFR2 and Aurora Kinase A. This is driven by the 5-methyl group exploiting the specific architecture of the hydrophobic pocket in these specific kinases[4], making it a superior starting point for targeted oncology programs.

References

Sources

Comparative

A Guide to Cross-Validation of 6-Methoxy-5-methyl-1H-indazole Binding Assays: A Comparative Analysis of SPR and ITC

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. For researchers, scientists, and drug development professionals, the validation of a potential therape...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. For researchers, scientists, and drug development professionals, the validation of a potential therapeutic agent's binding affinity and kinetics to its target is a critical step in the preclinical pipeline. This guide provides an in-depth, technical comparison of two powerhouse biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for the cross-validation of binding assays. As a case study, we will consider the hypothetical interaction between the small molecule 6-Methoxy-5-methyl-1H-indazole and the well-established oncology target, Cyclin-dependent kinase 2 (CDK2).

The core philosophy of this guide is to move beyond a mere recitation of protocols. Instead, we will delve into the causality behind experimental choices, emphasizing the inherent self-validating systems within well-designed biophysical assays. Every claim and protocol is grounded in authoritative sources to ensure scientific integrity.

The Imperative of Cross-Validation in Biophysical Assays

In the quest for robust and reliable data, relying on a single methodology can be fraught with peril. Each biophysical technique possesses its own set of inherent strengths and potential artifacts.[1][2][3] Cross-validation, the practice of employing multiple, distinct methods to measure the same biological phenomenon, is therefore not a redundancy but a cornerstone of rigorous scientific inquiry.[1][4] By comparing the data from orthogonal techniques like SPR and ITC, we can triangulate on the true binding parameters and gain a more complete and trustworthy picture of the molecular interaction. This approach helps to identify and mitigate potential method-specific artifacts, thereby increasing confidence in the results.[1]

Our subject molecule, 6-Methoxy-5-methyl-1H-indazole, is a heterocyclic compound representative of scaffolds often explored in kinase inhibitor discovery programs. While its specific biological targets are not extensively documented in public literature, its structural motifs are suggestive of potential interactions with the ATP-binding pockets of kinases such as CDK2. For the purposes of this guide, we will proceed with the premise that this compound has been identified as a putative CDK2 inhibitor.

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[5][6] The underlying principle of SPR is the detection of changes in the refractive index at the surface of a sensor chip.[5][7][8] In a typical experiment, one binding partner (the ligand) is immobilized on the sensor surface, and the other (the analyte) is flowed across the surface in solution. The binding and dissociation events are monitored as a change in the SPR signal, which is proportional to the change in mass on the sensor surface.[7] This real-time monitoring provides a wealth of information, including the association rate constant (k_a), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).[5][9]

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis P1 Recombinant CDK2 (Ligand) & 6-Methoxy-5-methyl-1H-indazole (Analyte) Preparation P2 Buffer Preparation & Degassing I1 Sensor Chip Priming & Activation P2->I1 I2 CDK2 Immobilization via Amine Coupling I1->I2 I3 Surface Deactivation & Stabilization I2->I3 B2 Analyte Injection over Immobilized CDK2 I3->B2 B1 Analyte Serial Dilution B1->B2 B3 Real-time Monitoring of Association & Dissociation B2->B3 A1 Sensorgram Processing (Reference Subtraction, Blank Correction) B3->A1 A2 Kinetic Model Fitting (e.g., 1:1 Langmuir) A1->A2 A3 Determination of ka, kd, and KD A2->A3

Caption: High-level workflow for a typical SPR experiment.

Detailed SPR Protocol for CDK2 and 6-Methoxy-5-methyl-1H-indazole Interaction

1. Reagent and Buffer Preparation:

  • Protein (Ligand): Recombinant human CDK2 is dialyzed extensively against the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The final concentration is determined by UV absorbance at 280 nm.

  • Small Molecule (Analyte): A high-concentration stock of 6-Methoxy-5-methyl-1H-indazole is prepared in 100% DMSO. Serial dilutions are then made in the running buffer to achieve the desired concentration range (typically 0.1x to 10x the expected K_D_).[10] The final DMSO concentration in all samples should be kept constant and low (ideally ≤ 1%) to minimize solvent effects.

  • Running Buffer: All buffers must be filtered and thoroughly degassed to prevent air bubbles from interfering with the microfluidics.

2. CDK2 Immobilization:

  • A sensor chip with a carboxymethylated dextran surface (e.g., a CM5 chip) is commonly used for amine coupling.

  • The surface is activated with a freshly prepared 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • CDK2, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL, is injected over the activated surface. The low pH promotes pre-concentration of the protein on the negatively charged surface.

  • Remaining active esters are quenched by an injection of 1 M ethanolamine-HCl, pH 8.5.

  • A reference flow cell is prepared by performing the activation and deactivation steps without protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding.

3. Binding Analysis:

  • A series of analyte concentrations are injected over the immobilized CDK2 and the reference surface at a constant flow rate (e.g., 30 µL/min).

  • Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • Between cycles, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) may be required to remove all bound analyte and restore the baseline. The regeneration conditions must be carefully optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.[10][11]

4. Data Analysis:

  • The raw data (sensorgrams) are processed by subtracting the reference channel signal and then a buffer blank injection.

  • The processed sensorgrams are then globally fitted to a suitable kinetic binding model, such as the 1:1 Langmuir model, to determine the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).[12]

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics

ITC is considered the "gold standard" for characterizing biomolecular interactions in solution.[13][14] It directly measures the heat released or absorbed during a binding event.[13][15][16] In an ITC experiment, a solution of one binding partner (the titrant, typically the small molecule) is titrated into a solution of the other (the macromolecule) in the sample cell.[17] The instrument measures the differential power required to maintain a zero temperature difference between the sample cell and a reference cell.[15] Each injection of the titrant results in a heat change until the macromolecule becomes saturated. The resulting data are plotted as heat change per injection versus the molar ratio of the reactants. Fitting this binding isotherm yields the binding affinity (K_A_ or K_D_), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH).[15][17] From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[15]

Experimental Workflow for ITC Analysis

ITC_Workflow cluster_prep_itc Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis_itc Data Analysis P1_itc CDK2 & 6-Methoxy-5-methyl-1H-indazole in Matched Buffer P2_itc Precise Concentration Determination T1 Loading CDK2 into Sample Cell P2_itc->T1 T2 Loading Analyte into Syringe T1->T2 T3 Sequential Injections of Analyte into CDK2 T2->T3 M1 Real-time Detection of Heat Change T3->M1 M2 Integration of Injection Peaks M1->M2 A1_itc Plotting Heat Change vs. Molar Ratio M2->A1_itc A2_itc Binding Model Fitting (e.g., One Set of Sites) A1_itc->A2_itc A3_itc Determination of KD, n, ΔH, and ΔS A2_itc->A3_itc

Caption: High-level workflow for a typical ITC experiment.

Detailed ITC Protocol for CDK2 and 6-Methoxy-5-methyl-1H-indazole Interaction

1. Sample Preparation:

  • Crucial Step: Both CDK2 and 6-Methoxy-5-methyl-1H-indazole must be in an identical, well-matched buffer to minimize heats of dilution that can mask the true binding signal.[15][18] This is typically achieved by dialyzing the protein and then using the final dialysis buffer to dissolve the small molecule.

  • CDK2 (in cell): A typical starting concentration is 5-50 µM.[15] The concentration must be known accurately.

  • 6-Methoxy-5-methyl-1H-indazole (in syringe): The concentration should be 10-20 times that of the protein in the cell for a 1:1 interaction.[19][20]

  • All solutions should be degassed immediately before use to prevent bubble formation.

2. Instrument Setup and Titration:

  • The sample cell is filled with the CDK2 solution, and the injection syringe is filled with the 6-Methoxy-5-methyl-1H-indazole solution.

  • After thermal equilibration, a series of small (e.g., 2 µL) injections of the titrant are made into the sample cell.

  • The spacing between injections must be sufficient for the signal to return to baseline.

3. Control Experiments:

  • A critical control experiment involves titrating the 6-Methoxy-5-methyl-1H-indazole solution into the buffer alone.[21] The heat changes from this experiment represent the heat of dilution and must be subtracted from the main binding experiment data.

4. Data Analysis:

  • The raw data, a series of heat-flow peaks, are integrated to determine the heat change for each injection.

  • These integrated heats are then plotted against the molar ratio of the small molecule to the protein.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: K_D_, n, and ΔH.

  • ΔG and -TΔS are then calculated using the equation: ΔG = -RTln(K_A_) = ΔH - TΔS, where K_A_ = 1/K_D_.[15]

Cross-Validation: Comparing SPR and ITC Data

The true power of this dual-technique approach lies in the direct comparison of the obtained binding parameters.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Point of Comparison
Binding Affinity (K_D_) Determined from the ratio of k_d_ and k_a_ or from steady-state analysis.Determined directly from fitting the binding isotherm.The K_D_ values from both techniques should be in close agreement, ideally within a 3-5 fold difference. Discrepancies can arise from differences in assay format (immobilized vs. in-solution).[2][3]
Kinetics Provides direct measurement of association (k_a_) and dissociation (k_d_) rates.Does not directly measure kinetic rates.SPR provides crucial information on how quickly the compound binds and dissociates, which is important for understanding its mechanism of action and potential residence time.
Thermodynamics Can provide thermodynamic data (ΔH, ΔS) through van't Hoff analysis (repeating the experiment at different temperatures).Provides a complete thermodynamic profile (ΔH, ΔS) in a single experiment.ITC is the superior technique for obtaining direct and precise thermodynamic data, which can inform on the driving forces of the interaction (enthalpy- or entropy-driven).[13][22]
Stoichiometry (n) Can be estimated but is often less precise and can be influenced by the activity of the immobilized ligand.Provides a direct and accurate measure of the binding stoichiometry.ITC is invaluable for confirming the binding ratio of the small molecule to the protein.

Synthesizing the Results: A Holistic View of the Interaction

References

  • Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry: Principles and Applications | Request PDF. Retrieved from [Link]

  • AntBio. (2026, January 6). Principle and Applications of Surface Plasmon Resonance (SPR) Technolo. Retrieved from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved from [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. (n.d.). Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Retrieved from [Link]

  • Malvern Panalytical. (2019, March 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Retrieved from [Link]

  • Gossert, A. D. (2019, February 28). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. Retrieved from [Link]

  • Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data | SPR Guide. Retrieved from [Link]

  • ScieNFT. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Retrieved from [Link]

  • Cytiva. (2019, June 19). Process effects on drug product quality in pharmaceutical manufacturing—a validated measurement process. Retrieved from [Link]

  • This protocol describes how to collect binding data for a small molecule/protein interaction. S. (n.d.). Retrieved from [Link]

  • XanTec bioanalytics GmbH. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. Retrieved from [Link]

  • bioRxiv.org. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Retrieved from [Link]

  • SPRpages. (2023, January 12). Validation. Retrieved from [Link]

  • Portland Press. (2018, December 21). Assessing molecular interactions with biophysical methods using the validation cross | Biochemical Society Transactions. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility. Retrieved from [Link]

  • PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • Guide to Running an SPR Experiment. (2022, July 27). Retrieved from [Link]

  • AFFINImeter's Blog. (2016, June 3). 5 Tips to optimize your ITC experiments for kinetic analysis. Retrieved from [Link]

  • ResearchGate. (2025, December 12). What is the best practice for publishing ITC experiments that show no measurable binding particularly when ligand vs buffer heat is higher ?. Retrieved from [Link]

  • ACS Publications. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1H-indazole. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Methoxy-5-Methyl(1H)indazole — Chemical Substance Information. Retrieved from [Link]

  • Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Methoxy-5-methyl-1H-indazole: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of 6-Methoxy-5-methyl-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can mitigate risks and maintain the highest standards of scientific integrity.

Understanding the Hazard Profile of 6-Methoxy-5-methyl-1H-indazole

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The indazole ring system is a stable aromatic structure.[3] However, like many aromatic amines, it is incompatible with strong oxidizing agents and strong acids.[4] Thermal decomposition may occur at elevated temperatures, though indazoles generally exhibit good thermal stability.[5][6]

Table 1: Hazard Profile of Related Indazole Derivatives

Hazard ClassificationGHS CategoryAssociated Risks
Acute Toxicity, OralCategory 4Harmful if ingested.[1]
Skin IrritationCategory 2Causes reversible skin irritation.[1]
Eye IrritationCategory 2ACauses serious, but reversible, eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause irritation to the respiratory tract.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 6-Methoxy-5-methyl-1H-indazole is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Step 1: Waste Identification and Characterization

All waste containing 6-Methoxy-5-methyl-1H-indazole must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated materials such as weighing paper, pipette tips, and gloves.

  • Solvent rinsates from cleaning contaminated glassware.

  • Reaction mixtures containing the compound.

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • Incompatible Wastes: Do not mix 6-Methoxy-5-methyl-1H-indazole waste with the following:

    • Strong oxidizing agents (e.g., nitric acid, perchlorates).

    • Strong acids (e.g., sulfuric acid, hydrochloric acid).[4]

    • Other reactive chemical waste streams.

  • Waste Accumulation: Collect the waste at or near the point of generation in a designated satellite accumulation area.

Step 3: Labeling

Proper labeling is a key requirement of the Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard. The waste container must be clearly labeled with:

  • The words "Hazardous Waste".

  • The full chemical name: "6-Methoxy-5-methyl-1H-indazole".

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The date when waste was first added to the container.

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to control any potential leaks.

Step 5: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure that all documentation, including a hazardous waste manifest, is completed accurately.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (6-Methoxy-5-methyl-1H-indazole) Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate from Incompatible Materials (Oxidizers, Strong Acids) Characterize->Segregate Containerize Place in a Labeled, Sealed, Compatible Container Segregate->Containerize Label Label with 'Hazardous Waste', Chemical Name, and Hazards Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Professional Disposal Store->ContactEHS End Proper Disposal (Licensed Contractor) ContactEHS->End

Caption: Decision-making process for the proper disposal of 6-Methoxy-5-methyl-1H-indazole.

Contingency and Emergency Plan

A robust emergency plan is essential for mitigating the risks associated with accidental spills or exposure.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate Personal Protective Equipment (PPE) (see Table 2), absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), and collect the rinsate as hazardous waste.

  • Major Spill (outside a fume hood or a large quantity):

    • Evacuate the immediate area and alert others.[7]

    • If the substance is flammable, extinguish all nearby ignition sources if it is safe to do so.[7]

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a major spill without specialized training and equipment.[8]

Personal Exposure

Table 2: Recommended Personal Protective Equipment (PPE)

Type of ProtectionSpecificationRationale
Eye ProtectionChemical safety goggles or a face shield.To protect against splashes of the solid or solutions.
Hand ProtectionNitrile or other chemically resistant gloves.To prevent skin contact.
Body ProtectionA laboratory coat.To protect personal clothing from contamination.
Respiratory ProtectionNot typically required when handled in a fume hood. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols in an open environment.To prevent inhalation of airborne particles.
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Emergency Response Workflow

EmergencyResponse Incident Incident Occurs (Spill or Exposure) Assess Assess Severity Incident->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major Exposure Personal Exposure Assess->Exposure Exposure CleanUp Contain and Clean Up (with appropriate PPE) MinorSpill->CleanUp Evacuate Evacuate Area MajorSpill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Report Report Incident to Supervisor CleanUp->Report ContactEmergency Contact Emergency Response/EHS Evacuate->ContactEmergency MedicalAttention Seek Medical Attention FirstAid->MedicalAttention MedicalAttention->Report

Caption: Workflow for responding to emergencies involving 6-Methoxy-5-methyl-1H-indazole.

Regulatory and Compliance Overview

The disposal of 6-Methoxy-5-methyl-1H-indazole is governed by several federal and state regulations.

  • Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[12] This means the generator of the waste is responsible for it from its creation to its final disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP).[8] This plan must include procedures for the safe handling and disposal of hazardous chemicals.

  • State and Local Regulations: Many states and municipalities have their own hazardous waste regulations that may be more stringent than federal rules. Always consult your local EHS department for specific requirements in your area.

For academic institutions, the EPA's Subpart K regulations provide an alternative set of requirements for managing hazardous waste in laboratories, offering more flexibility while maintaining safety and environmental protection.[4][13]

By implementing these procedures, your laboratory can ensure the safe and compliant disposal of 6-Methoxy-5-methyl-1H-indazole, fostering a culture of safety and environmental responsibility that is the bedrock of scientific advancement.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Methoxy-5-Methyl(1H)indazole — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008, December 31). Managing Hazardous Waste at Academic Laboratories Rulemaking. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Alfa Aesar. (2013, November 27).
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Akzo Nobel. (n.d.).
  • The Journal of Organic Chemistry. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Merck Millipore. (2021, March 17).
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.).
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Retrieved from [Link]

  • R Discovery. (1993, January 1). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.).
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Fisher Scientific. (2025, December 21).
  • Washington State University. (n.d.).
  • JD Supra. (2026, March 17). Wrap-Up of Federal and State Chemical Regulatory Developments, March 2026. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.).
  • Benchchem. (n.d.).
  • Nipissing University. (2019, June 12).
  • Organic Syntheses. (n.d.). indazole. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • MDPI. (2021, June 24). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]

  • ResearchGate. (2019, October 17). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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6-Methoxy-5-methyl-1H-indazole
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6-Methoxy-5-methyl-1H-indazole
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